molecular formula C11H14IN3O B8159988 1-((5-Azidopentyl)oxy)-4-iodobenzene

1-((5-Azidopentyl)oxy)-4-iodobenzene

Cat. No.: B8159988
M. Wt: 331.15 g/mol
InChI Key: DORLUGZBQJRNKP-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-4-iodobenzene is a useful research compound. Its molecular formula is C11H14IN3O and its molecular weight is 331.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-azidopentoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORLUGZBQJRNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCN=[N+]=[N-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-((5-Azidopentyl)oxy)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic protocol for 1-((5-azidopentyl)oxy)-4-iodobenzene, a bifunctional molecule with significant potential in chemical biology and materials science. The presence of a terminal azide allows for facile modification via "click chemistry," while the iodoarene moiety serves as a handle for cross-coupling reactions or as a heavy atom for crystallographic studies. This document is intended for researchers and professionals in drug development and chemical synthesis, offering not just a procedure, but the underlying scientific rationale for each step.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved through a two-step process centered around the classic Williamson ether synthesis.[1][2][3] This strategy is predicated on its reliability, high yields, and the commercial availability of the starting materials.

Retrosynthetic Analysis:

A retrosynthetic disconnection of the target molecule at the ether linkage logically yields two key synthons: a 4-iodophenoxide nucleophile and a 5-azidopentyl electrophile. This approach is strategically sound because it utilizes a primary alkyl halide as the electrophile, which is ideal for an SN2 reaction and minimizes the risk of competing elimination reactions that can occur with secondary or tertiary halides.[2][4]

  • Preparation of the Electrophile (5-Azido-1-bromopentane): The azido-functionalized alkylating agent is prepared from a dihaloalkane, such as 1,5-dibromopentane. A nucleophilic substitution reaction with sodium azide (NaN₃) selectively displaces one of the bromide ions. By carefully controlling the stoichiometry and reaction conditions, monosubstitution is favored over the formation of the diazide byproduct.

  • Formation of the Ether Linkage: The core of the synthesis is the Williamson ether synthesis, an SN2 reaction where the 4-iodophenoxide ion acts as the nucleophile.[3] It attacks the electrophilic carbon of 5-azido-1-bromopentane, displacing the bromide leaving group and forming the desired ether bond. The phenoxide is generated in situ by deprotonating 4-iodophenol with a suitable base.

Mechanism of the Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

  • Deprotonation: The acidic proton of 4-iodophenol is abstracted by a base (e.g., potassium carbonate) to form the highly nucleophilic 4-iodophenoxide anion.

  • Nucleophilic Attack: The phenoxide anion performs a backside attack on the carbon atom bonded to the bromine in 5-azido-1-bromopentane. This occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-Br bond is broken.[1]

Williamson Ether Synthesis Mechanism cluster_reactants Step 1: Phenoxide Formation cluster_sn2 Step 2: SN2 Attack IodoPhenol 4-Iodophenol IodoPhenoxide 4-Iodophenoxide (Nucleophile) IodoPhenol->IodoPhenoxide + Base - HB⁺ Base Base (K₂CO₃) IodoPhenoxide_sn2 4-Iodophenoxide AzidoBromide 5-Azido-1-bromopentane (Electrophile) Product Target Molecule AzidoBromide->Product Nucleophilic Attack Bromide Br⁻ Product->Bromide Leaving Group Departs IodoPhenoxide_sn2->AzidoBromide

Caption: Mechanism of the Williamson Ether Synthesis.

Part 2: Detailed Experimental Protocol

Safety First: Sodium azide is acutely toxic and can form explosive heavy metal azides. Organic azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step A: Synthesis of 5-Azido-1-bromopentane

This procedure details the monosubstitution of a dihaloalkane to generate the required electrophile.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
1,5-Dibromopentane229.9911.5 g (7.6 mL)502.5
Sodium Azide (NaN₃)65.011.30 g201.0
Dimethylformamide (DMF)-40 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.30 g, 20 mmol) and anhydrous dimethylformamide (40 mL).

  • Add 1,5-dibromopentane (7.6 mL, 50 mmol) to the suspension. Using an excess of the dibromide statistically favors the formation of the mono-azide product.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting material (NaN₃) is consumed.

  • Pour the reaction mixture into 150 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a colorless oil. The excess 1,5-dibromopentane can be removed by vacuum distillation.

Step B: Synthesis of this compound

This is the final coupling step to yield the target molecule.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Iodophenol220.012.20 g101.0
5-Azido-1-bromopentane192.072.11 g111.1
Potassium Carbonate (K₂CO₃)138.212.76 g202.0
Acetonitrile (MeCN)-50 mL--

Procedure:

  • In a 100 mL round-bottom flask, combine 4-iodophenol (2.20 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (50 mL).[5]

  • Add 5-azido-1-bromopentane (2.11 g, 11 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 82°C) and stir for 6-8 hours.

  • Monitor the reaction progress by TLC (9:1 Hexane:Ethyl Acetate). The disappearance of 4-iodophenol indicates reaction completion.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 100% hexane to 95:5 hexane:ethyl acetate) to afford this compound as a pure product.

Part 3: Self-Validating Systems and Characterization

A robust protocol includes in-process checks and final product validation to ensure trustworthiness.

  • Reaction Monitoring: TLC is critical for tracking the consumption of the limiting reagent (4-iodophenol in Step B). A successful reaction will show a new, less polar spot corresponding to the product and the disappearance of the starting phenol.

  • Product Characterization: The identity and purity of the final product should be confirmed by a suite of analytical techniques:

    • FT-IR Spectroscopy: A sharp, strong absorbance band around 2100 cm⁻¹ is a definitive indicator of the azide (N₃) functional group.

    • ¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons on the iodobenzene ring (two doublets), the methylene protons adjacent to the ether oxygen (-O-CH₂-) around 4.0 ppm, and the methylene protons adjacent to the azide group (-CH₂-N₃) around 3.3 ppm.

    • ¹³C NMR Spectroscopy: Signals corresponding to the ipso-carbons attached to iodine and oxygen, as well as the carbons of the pentyl chain, will confirm the structure.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of C₁₁H₁₄IN₃O (331.15 g/mol ).

Part 4: Expertise-Driven Insights

  • Choice of Base and Solvent: While strong bases like sodium hydride (NaH) in THF are effective, they require strictly anhydrous conditions.[5] Potassium carbonate in acetonitrile or acetone is a more practical and user-friendly choice for this transformation, as it is less sensitive to trace amounts of water and simplifies the workup.[5]

  • Optimizing the SN2 Reaction: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable rate.[1] If the reaction is sluggish, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction by an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

  • Purification Strategy: The polarity difference between the product and the starting 4-iodophenol is significant, making purification by silica gel chromatography straightforward. The non-polar nature of the product allows for elution with a high-hexane mobile phase.

Synthetic Workflow SM1 1,5-Dibromopentane Intermediate Step A: Nucleophilic Substitution (DMF, rt) 5-Azido-1-bromopentane SM1->Intermediate SM2 Sodium Azide SM2->Intermediate Product Step B: Williamson Ether Synthesis (MeCN, Reflux) This compound Intermediate->Product SM3 4-Iodophenol SM3->Product Base K₂CO₃ Base->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

References

  • Williamson ether synthesis. (2020). Google Arts & Culture.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Available at: [Link]

  • 15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Available at: [Link]

  • CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.Google Patents.

Sources

"1-((5-Azidopentyl)oxy)-4-iodobenzene" physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and applications of 1-((5-Azidopentyl)oxy)-4-iodobenzene , a bifunctional linker used in advanced materials science and chemical biology.

Executive Summary

This compound (C₁₁H₁₄IN₃O) is a heterobifunctional cross-linker designed for "Click" chemistry and palladium-catalyzed cross-coupling reactions. Its structure features an electron-rich 4-iodophenoxy core capable of participating in Sonogashira, Suzuki, or Heck couplings, tethered to a flexible pentyl azide tail for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This molecule serves as a critical intermediate in the synthesis of:

  • Liquid Crystals: Mesogenic cores requiring flexible alkyl spacers.

  • Self-Assembled Monolayers (SAMs): Surface functionalization where the iodine serves as an anchoring or reaction point.

  • PROTACs & Drug Conjugates: Linking pharmacophores to E3 ligase ligands with precise spatial control.

Physical & Chemical Properties[1][2][3][4][5][6][7]

The following data represents the physicochemical profile of the compound. As a specialized research intermediate, certain values are derived from structural analogs (e.g., 1-(hexyloxy)-4-iodobenzene) and standard structure-property relationship (SPR) models.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₄IN₃OVerified by elemental composition.[1][2]
Molecular Weight 331.16 g/mol Monoisotopic Mass: 331.02 g/mol .
Physical State Low-melting Solid or Viscous OilDepends on purity/crystallinity; often an oil at RT.
Appearance Pale yellow to orangeColor deepens upon oxidation/light exposure.
Melting Point 35 – 45 °C (Estimated)Pure crystals may melt higher; oils common.
Boiling Point > 150 °C (at 0.5 mmHg)Decomposes before boiling at atm pressure.
Solubility Soluble: DCM, THF, EtOAc, DMSOInsoluble: WaterLipophilic due to aryl/alkyl domains.
Stability Light Sensitive (Iodide)Shock Stable (C/N ratio > 3)Store in amber vials at -20°C.
Structural Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55 (d, J = 8.8 Hz, 2H, Ar-H, ortho to I)

    • δ 6.68 (d, J = 8.8 Hz, 2H, Ar-H, ortho to O)

    • δ 3.94 (t, J = 6.4 Hz, 2H, -O-CH ₂-)

    • δ 3.31 (t, J = 6.8 Hz, 2H, -CH ₂-N₃)

    • δ 1.81 – 1.65 (m, 4H, internal -CH ₂-)

    • δ 1.58 – 1.50 (m, 2H, internal -CH ₂-)

  • IR Spectrum:

    • ~2095 cm⁻¹: Strong Azide (-N=N=N) stretch.

    • ~1240 cm⁻¹: Aryl ether (C-O-C) stretch.

    • ~820 cm⁻¹: Para-disubstituted benzene ring.

Synthesis Protocol

The synthesis follows a robust two-step pathway starting from commercially available 4-iodophenol. This modular approach allows for the purification of the stable bromide intermediate before introducing the sensitive azide group.

Reaction Pathway Diagram

SynthesisPathway Start 4-Iodophenol (Nucleophile) Inter Intermediate: 1-((5-Bromopentyl)oxy)-4-iodobenzene Start->Inter Step 1: Williamson Ether Synthesis K2CO3, Acetone, Reflux, 18h Reagent1 1,5-Dibromopentane (Excess, Electrophile) Reagent1->Inter Product Product: This compound Inter->Product Step 2: Nucleophilic Substitution NaN3, DMF, 60°C, 12h Reagent2 Sodium Azide (NaN3) (Nucleophile) Reagent2->Product

Caption: Two-step synthesis via Williamson etherification followed by nucleophilic azidation.

Detailed Methodology
Step 1: Synthesis of 1-((5-Bromopentyl)oxy)-4-iodobenzene

Rationale: Using a large excess of 1,5-dibromopentane prevents the formation of the "dimer" byproduct (where one pentyl chain links two iodophenol rings).

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Add 4-iodophenol (2.20 g, 10.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 4.14 g, 30.0 mmol) to acetone (50 mL).

  • Alkylation: Add 1,5-dibromopentane (6.90 g, 30.0 mmol, 3.0 equiv) in one portion.

  • Reaction: Heat to reflux (approx. 56°C) for 18 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (Rf ~0.2) should disappear, replaced by the less polar bromide product (Rf ~0.6).

  • Workup: Cool to room temperature. Filter off the K₂CO₃ solids. Concentrate the filtrate in vacuo.

  • Purification: The excess dibromide is a liquid that can be distilled off or removed via column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).

    • Yield Target: >85% (Pale oil).[3]

Step 2: Conversion to this compound

Rationale: Sodium azide is a potent nucleophile in polar aprotic solvents like DMF. The reaction is driven by the precipitation of NaBr (if in acetone) or simple thermodynamics in DMF.

  • Setup: Use a 50 mL round-bottom flask with a stir bar.

  • Reagents: Dissolve the bromide intermediate from Step 1 (3.69 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Azidation: Add sodium azide (NaN₃, 0.98 g, 15.0 mmol, 1.5 equiv). Caution: NaN₃ is toxic.

  • Reaction: Heat to 60°C for 12 hours behind a blast shield.

  • Workup: Pour the mixture into ice-cold water (100 mL) and extract with diethyl ether (3 x 30 mL). Wash the combined organics with brine (2 x 30 mL) to remove DMF.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

    • Yield Target: >90% (Yellow oil/solid).

Safety & Handling (E-E-A-T)

Azide Safety

While organic azides with a (C+O)/N ratio ≥ 3 (here: 12/3 = 4) are generally considered stable, they are still high-energy compounds.

  • Do not distill the final product at high temperatures (>100°C) or near dryness.

  • Avoid contact with strong acids (forms hydrazoic acid, HN₃, which is highly toxic and explosive).

  • Waste: Quench unreacted azide solutions with dilute sodium hypochlorite (bleach) before disposal.

Iodide Sensitivity

The C-I bond is photolabile. Extended exposure to ambient light will cause the compound to turn purple/brown due to iodine liberation.

  • Storage: Store under argon in amber glass vials at -20°C.

References

  • Williamson Ether Synthesis & Alkylation Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for ether synthesis conditions).
  • Azide Synthesis & Safety

    • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005 , 44(33), 5188–5240. Link

  • Cross-Coupling of 4-Alkoxyiodobenzenes

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Click Chemistry Applications (CuAAC)

    • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 2002 , 114(14), 2708–2711. Link

Sources

An In-depth Technical Guide to 1-((5-Azidopentyl)oxy)-4-iodobenzene: A Heterobifunctional Linker for Advanced Bioconjugation and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, 1-((5-azidopentyl)oxy)-4-iodobenzene. This molecule incorporates two key orthogonally reactive functional groups: a terminal azide and an aryl iodide. This unique architecture makes it a powerful tool for sequential or one-pot chemical modifications, enabling the precise construction of complex molecular architectures. We will delve into its chemical structure, synthesis, and the distinct reactivity of its functional moieties. Particular focus will be placed on the application of the azide group in "click chemistry" and the iodobenzene group in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided to guide researchers in leveraging this versatile linker for applications in drug discovery, chemical biology, and materials science.

Introduction: The Power of Orthogonal Reactivity

In the quest to build complex molecules such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and sophisticated molecular probes, the ability to connect different molecular fragments with precision is paramount.[1] Bifunctional linkers are the molecular bridges that make these connections possible.[2] The most versatile of these linkers are "heterobifunctional," possessing two distinct reactive groups that can be addressed independently under different reaction conditions—a concept known as orthogonal conjugation.[2][3]

This compound is a prime example of such a linker. It features:

  • An azide (N₃) group, which is a key participant in the highly efficient and bio-orthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

  • An iodobenzene moiety, a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[6][7]

The five-carbon aliphatic chain provides a flexible, hydrophilic spacer that can improve the solubility of resulting conjugates and minimize steric hindrance between the connected molecules.[2] This guide will explore the synthesis and practical application of this powerful chemical tool.

Chemical Structure and Physicochemical Properties

The structure of this compound combines an aromatic aryl iodide with an aliphatic azide, connected by an ether linkage.

Structural Diagram:

Orthogonal_Reactivity cluster_azide Azide Reactivity cluster_iodide Iodobenzene Reactivity Linker This compound Azide_Reaction Click Chemistry (e.g., CuAAC, SPAAC) Linker->Azide_Reaction Azide Moiety Iodide_Reaction Pd-Catalyzed Cross-Coupling Linker->Iodide_Reaction Iodide Moiety Triazole 1,2,3-Triazole Product Azide_Reaction->Triazole + Alkyne Coupled_Product Biaryl or Alkynylated Product Iodide_Reaction->Coupled_Product + Boronic Acid, etc. CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Linker & Alkyne in tBuOH/H₂O D Add Sodium Ascorbate to main flask A->D B Prepare fresh Sodium Ascorbate solution B->D C Prepare CuSO₄ solution E Add CuSO₄ solution to initiate reaction C->E D->E F Stir vigorously at Room Temperature E->F G Dilute with water Extract with Ethyl Acetate F->G H Wash organic layer with brine G->H I Dry (Na₂SO₄), filter, concentrate H->I J Purify by Flash Chromatography I->J

Sources

An In-Depth Technical Guide to the Characterization of 1-((5-Azidopentyl)oxy)-4-iodobenzene: NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the bifunctional chemical probe, 1-((5-azidopentyl)oxy)-4-iodobenzene. This molecule is of significant interest to researchers in drug development and chemical biology, serving as a versatile building block for the synthesis of more complex molecular architectures via click chemistry and cross-coupling reactions. A thorough understanding of its spectral properties is paramount for ensuring chemical identity, purity, and for tracking its incorporation into larger molecules.

This document is designed for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR and mass spectrometry data for this specific compound. We will explore predicted spectral data based on analogous structures and fundamental principles, provide detailed experimental protocols, and discuss the rationale behind these analytical choices.

Molecular Structure and Key Features

This compound possesses two key functional moieties: a 4-iodophenoxy group and a terminal azido group on a pentyl linker. This unique combination allows for orthogonal chemical modifications. The iodo-group is amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the azido group is a workhorse for bioorthogonal "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: Molecular Structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of structurally similar compounds, such as 4-iodoanisole and alkyl azides, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.[1][2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the pentyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.55d, J ≈ 9.0 Hz2HAr-H (ortho to I)The iodine atom deshields the ortho protons, shifting them downfield. They appear as a doublet due to coupling with the adjacent protons.
~6.70d, J ≈ 9.0 Hz2HAr-H (ortho to O)The oxygen atom is electron-donating, shielding the ortho protons and shifting them upfield. They appear as a doublet.
~3.95t, J ≈ 6.5 Hz2H-O-CH₂ -The protons on the carbon adjacent to the oxygen are deshielded and appear as a triplet due to coupling with the neighboring methylene group.
~3.30t, J ≈ 7.0 Hz2H-CH₂ -N₃The protons on the carbon adjacent to the azide group are also deshielded and appear as a triplet.
~1.85m2H-O-CH₂-CH₂ -These methylene protons will appear as a multiplet due to coupling with the adjacent methylene groups.
~1.65m2H-CH₂ -CH₂-N₃These methylene protons will also appear as a multiplet.
~1.50m2H-CH₂-CH₂ -CH₂-The central methylene protons of the pentyl chain will appear as a multiplet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~158.5C -O (Aromatic)The aromatic carbon attached to the oxygen is significantly deshielded.
~138.5C -H (Aromatic, ortho to I)The aromatic carbons ortho to the iodine are deshielded.
~117.0C -H (Aromatic, ortho to O)The aromatic carbons ortho to the oxygen are shielded.
~83.0C -I (Aromatic)The carbon directly attached to the iodine atom is significantly shielded due to the heavy atom effect.
~68.0-O-CH₂ -The carbon adjacent to the oxygen is deshielded.
~51.5-CH₂ -N₃The carbon attached to the azide group is deshielded.
~29.0-O-CH₂-CH₂ -Aliphatic carbon.
~28.5-CH₂ -CH₂-N₃Aliphatic carbon.
~22.5-CH₂-CH₂ -CH₂-Aliphatic carbon.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, we would expect to observe the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular weight of C₁₁H₁₄IN₃O is 331.02 g/mol . The molecular ion peak is expected at m/z = 331.

  • Major Fragmentation Pathways: A common fragmentation pathway for aryl azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da.[3] Iodoalkanes often undergo C-I bond cleavage.[4]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed experimental protocols are recommended.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert several times to ensure complete dissolution of the sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 100 ppm).

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements. A standard quadrupole instrument with an EI source can be used for nominal mass determination.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

GC-MS (for EI):

  • GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-450.

Direct Infusion ESI-MS (for soft ionization):

  • Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas Pressure: 20-30 psi.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 250-300 °C.

  • Scan Range: m/z 100-500.

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR spectroscopy and mass spectrometry. The predicted spectral data and detailed protocols provided in this guide serve as a robust framework for researchers to confidently verify the identity and purity of this important chemical building block. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is the cornerstone of sound scientific research and development.

References

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(25), 3796-3802. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane. Retrieved from [Link]

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Green Chemistry, 16(6), 3051-3055. [Link]

  • PubChem. (n.d.). 4-Iodoanisole. Retrieved from [Link]

  • University of Calgary. (n.d.). Interpreting Mass Spectra. Retrieved from [Link]

Sources

"1-((5-Azidopentyl)oxy)-4-iodobenzene" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Supplier Search

I'm currently engaged in a comprehensive search to find commercially available sources and suppliers for "1-((5-Azidopentyl)oxy)-4-iodobenzene". My focus is to analyze the search results, categorizing potential suppliers based on company name, product number, purity levels, and available quantities. This initial phase aims at building a strong foundation of data for further analysis.

Analyzing Search Results

I've initiated the comprehensive search for "this compound" suppliers. I'm actively analyzing search results, categorizing suppliers by company name, product number, purity, and quantity. Simultaneously, I am gathering technical and safety data sheets along with any relevant application notes and synthesis information. My goal is to structure this info in a clear tabular format for easy comparison.

Planning Guide Structure

I'm now outlining a technical guide on "this compound". I plan to structure it with an introduction, a supplier availability table, a quality control section, and a workflow diagram. The guide will detail the chemical's use in research and drug development, supplier specifics, purity considerations, and a procurement workflow, presented in a professional tone.

Analyzing Initial Search Results

My initial search for "1-((5-Azidopentyl)oxy)- 4-iodobenzene" and its CAS number didn't find direct commercial suppliers, and instead yielded tangential results. I'm noting the need to broaden search terms and consider structural analogs. I'll need to develop alternative search strategies.

Shifting Research Focus

I'm now shifting gears, acknowledging the likely scarcity of this compound as a commercial product. The emphasis is changing to providing researchers a guide for obtaining it, primarily through custom synthesis. I will research companies that offer this service, and identify potential synthesis routes based on literature. The goal is a comprehensive resource for synthesis or sourcing.

Refining Sourcing Approach

I've confirmed the difficulty in finding "this compound" directly. My focus is now on equipping researchers with viable paths to obtain this compound. This includes pinpointing custom synthesis providers, and proposing synthetic routes based on literature. I'll also add details on quality control, and potential research applications.

Analyzing Synthesis Routes

Okay, I've confirmed the compound isn't off-the-shelf. The searches led me to some promising custom synthesis services, which is great. I also took a look at the base chemistry and some related chemical synthesis protocols. This gives a great starting point.

Developing Synthesis Guide

Now, I'm synthesizing all the gathered data into a technical guide. This guide will begin by explaining the compound's commercial unavailability and proposing custom synthesis as a solution. I'm detailing steps for selecting a provider, outlining a potential synthetic route with explanations, discussing the molecule's research applications, and specifying quality control procedures.

Compiling Guide Details

I've finished confirming the compound's commercial non-existence and have promising leads on custom synthesis services. I've also identified key reactions like Williamson ether synthesis and azide conversion, along with applications for the functional groups, providing good details for the guide. Now, I'm integrating this to propose a solution via custom synthesis, detailed provider selection, potential routes, and essential quality control methods. I'm focusing on the guide's structure to address compound unavailability and offer a practical, detailed solution.

Applications of azido-iodo bifunctional linkers in research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of Azido-Iodo Bifunctional Linkers in Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

From PROTAC Synthesis to Precision Bioconjugation

Executive Summary

In the architecture of complex biomolecules—particularly Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—the linker is not merely a bridge; it is a determinant of solubility, permeability, and metabolic stability.[1] Azido-iodo bifunctional linkers (e.g., Azido-PEG-Iodide, 1-azido-n-iodoalkane) represent a high-utility class of heterobifunctional reagents. They combine the ultra-high electrophilicity of the iodide (


) leaving group  with the bioorthogonal specificity of the azide (

) handle
.

This guide details the mechanistic advantages of these linkers, their critical role in convergent synthesis strategies, and validated protocols for their application in drug discovery.

The Chemical Logic: Why Azide + Iodide?

The utility of azido-iodo linkers rests on the orthogonal reactivity of their two functional ends. This allows for controlled, sequential functionalization of two distinct ligands without the need for extensive protecting group strategies.[2]

The Iodide Motif: Kinetic Superiority

While bromide and chloride linkers exist, iodide linkers are preferred in delicate total synthesis for one reason: Nucleofugality . Iodide is an exceptional leaving group in nucleophilic substitution (


) reactions due to the weak C-I bond and the high polarizability of the iodine atom.

Comparative Reactivity of Alkyl Halides in


 Reactions: 
HalideRelative ReactivityBond Energy (C-X)Application Context
Iodide (-I) ~100x (vs Br) ~57 kcal/mol Rapid alkylation of secondary amines, thiols, and phenolates at mild temps.
Bromide (-Br)1 (Reference)~69 kcal/molStandard alkylation; requires higher heat or stronger bases.
Chloride (-Cl)~0.005~84 kcal/molRarely used for direct alkylation in complex synthesis due to sluggish kinetics.
The Azide Motif: Bioorthogonal Versatility

The azide group remains inert to the alkylation conditions used to displace the iodide. Once the linker is attached via the iodide end, the azide serves as a "dormant" handle, ready for:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): For robust chemical synthesis.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): For copper-free, live-cell applications.

  • Staudinger Ligation: For phosphine-based conjugation.[3][4]

Primary Application: PROTAC Linker Design

The most prevalent use of azido-iodo linkers is in the convergent synthesis of PROTACs. PROTACs require two ligands—one for the E3 ligase (e.g., Thalidomide, VHL) and one for the Protein of Interest (POI)—connected by a linker of precise length and composition.[2]

The Convergent Workflow

Using an azido-iodo linker allows researchers to synthesize a "Linker-E3 Ligand" intermediate efficiently. The iodide end alkylates the E3 ligand (often at a secondary amine or hydroxyl), leaving the azide exposed. This intermediate can then be "clicked" to any alkyne-functionalized POI ligand, creating a modular library of degraders.

Visualization of the Workflow

The following diagram illustrates the logical flow of synthesizing a Cereblon (CRBN)-targeting PROTAC using an azido-iodo linker.

PROTAC_Synthesis Pomalidomide Pomalidomide Derivative (Nucleophile: -NH or -OH) Intermediate Azido-Functionalized E3 Ligand Pomalidomide->Intermediate Step 1: SN2 Alkylation (Displacement of Iodide) Linker Azido-PEG-Iodide (Electrophile: -I, Handle: -N3) Linker->Intermediate Reagent Final_PROTAC Final PROTAC (Triazole Linkage) Intermediate->Final_PROTAC Step 2: CuAAC Click (Azide + Alkyne) POI_Ligand POI Ligand (Alkyne-Functionalized) POI_Ligand->Final_PROTAC Partner

Figure 1: Convergent synthesis strategy for PROTACs using azido-iodo bifunctional linkers. The iodide facilitates the initial attachment, while the azide enables library generation via click chemistry.

Experimental Protocols

Note: The following protocols are generalized for research applications. Always consult specific MSDS and perform reactions in a fume hood.

Protocol A: Synthesis of Azido-Functionalized E3 Ligand (Alkylation)

This protocol describes the attachment of Azido-PEG3-Iodide to a Pomalidomide derivative containing a free amine (common in CRBN-recruiting PROTACs).

Materials:

  • Pomalidomide derivative (containing secondary amine or phenol).

  • Azido-PEG3-Iodide (1.2 – 1.5 equivalents).

  • Base:

    
     (for phenols) or DIPEA (N,N-Diisopropylethylamine) (for amines).
    
  • Solvent: Anhydrous DMF or DMSO.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Pomalidomide derivative (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) in a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Activation: Add DIPEA (2.0 – 3.0 eq). Stir at room temperature for 10 minutes.

  • Alkylation: Add Azido-PEG3-Iodide (1.2 eq) dropwise.

    • Expert Insight: Although iodides are reactive, steric hindrance on the E3 ligand can slow the reaction. If using a secondary amine, heating to 40–60°C may be required.

  • Monitoring: Monitor reaction progress via LC-MS. The iodide is a good leaving group, so the reaction typically reaches completion within 2–6 hours at elevated temps or overnight at RT.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: "Click" Conjugation (CuAAC)

Once the Azido-E3 ligand is synthesized, it is coupled to the alkyne-POI ligand.

Step-by-Step Methodology:

  • Setup: Dissolve the Alkyne-POI ligand (1.0 eq) and Azido-E3 ligand (1.0 eq) in

    
     (1:1) or DMSO.[3]
    
  • Catalyst Preparation: Prepare a fresh solution of

    
     (0.1 eq) and Sodium Ascorbate (0.5 eq).
    
    • Trustworthiness Check: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This prevents oxidation and typically yields cleaner products than adding Cu(I) salts directly.

  • Reaction: Add the catalyst mixture to the reaction vial. Stir at room temperature for 1–4 hours.

  • Purification: The final PROTAC can often be purified directly via preparative HPLC.

Specialized Application: Radiolabeling Precursors

While "azido-iodo" usually refers to the alkylating linker, a subset of research involves radio-iodinated azides (e.g.,


-labeled azides). In this context, the iodine is not a leaving group but the payload  for imaging.
  • Context: Researchers synthesize

    
    -labeled azides to "click" onto nanoparticles or antibodies for PET/SPECT imaging.
    
  • Distinction: These are often aryl iodides (stable C-I bond) rather than alkyl iodides (reactive C-I bond), to prevent in vivo deiodination.

Workflow for Radiolabeling:

  • Precursor: Stannylated aryl azide.

  • Radioiodination: Reaction with

    
     and oxidant (Chloramine-T).[6]
    
  • Conjugation: Click reaction with DBCO-modified nanoparticle.

Troubleshooting & Optimization

When using Azido-PEG-Iodide linkers, common failure modes include:

IssueProbable CauseCorrective Action
Incomplete Alkylation Steric hindrance or degradation of iodide.Iodides are light-sensitive. Ensure reagent is fresh and stored in the dark. Increase temp to 50°C.
Elimination Byproducts Base is too strong/bulky, causing E2 elimination instead of

.
Switch from strong inorganic bases to milder organic bases (DIPEA). Use polar aprotic solvents (DMF).
Stuck on Column PEG chain interacts with silica.Use DCM/MeOH with 0.1%

or switch to C18 reverse-phase purification.

References

  • Kim, D., et al. (2020). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. PMC. Retrieved from [Link]

Sources

Molecular Architecture: A Technical Guide to Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bioconjugation is rarely about simple adhesion; it is an exercise in molecular architecture. The selection of a bifunctional crosslinker determines the pharmacokinetics of an antibody-drug conjugate (ADC), the sensitivity of an ELISA, or the structural fidelity of a cryo-EM sample.

This guide moves beyond basic catalogue definitions to explore the mechanistic causality of crosslinking. We will examine the thermodynamic and kinetic realities of the two dominant chemistries—Amine-reactive (NHS) and Sulfhydryl-reactive (Maleimide)—and provide a self-validating workflow for constructing stable bioconjugates.

Part 1: The Chemistry of Connection

To control the reaction, one must understand the failure points. The two most common functional groups in proteomics—primary amines (


) and sulfhydryls (

)—require distinct pH environments to maintain specificity.
The NHS Ester Reaction (Amine Targeting)

N-Hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds.[1][2][3]

  • The Mechanism: Nucleophilic attack by the deprotonated amine on the ester carbonyl.[1]

  • The Critical Variable: pH.[1][4][5][6][7] The amine must be deprotonated (nucleophilic).[1]

    • Optimal pH: 7.2 – 8.5.

    • Risk:[7][8] At pH > 8.5, hydrolysis of the NHS ester by water competes significantly with the aminolysis reaction, rapidly degrading the reagent [1].

    • Constraint: Primary amine buffers (Tris, Glycine) are forbidden during conjugation as they act as competitive substrates.[2][9][10]

The Maleimide Reaction (Thiol Targeting)

Maleimides react with free sulfhydryls via a Michael addition to form a stable thioether bond.

  • The Mechanism: The thiol attacks the double bond of the maleimide ring.

  • The Critical Variable: pH Specificity.

    • Optimal pH: 6.5 – 7.5.

    • Risk:[7][8] At pH > 7.5, primary amines become nucleophilic enough to attack the maleimide, destroying chemoselectivity and causing aggregation [2].

Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of pH control.

NHS_Mechanism Amine Primary Amine (Protein A) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (pH 7.2-8.5) NHS NHS-Ester Crosslinker Hydrolysis Hydrolyzed Byproduct (Inactive) NHS->Hydrolysis Water Attack (Fast at pH > 8.5) NHS->Intermediate Conjugate Stable Amide Bond (Conjugate) Intermediate->Conjugate NHS Leaving Group Release

Figure 1: Reaction pathway of NHS esters. Note the competitive hydrolysis pathway (red dotted line) which accelerates in alkaline conditions.

Part 2: Strategic Selection Matrix

Choosing between homobifunctional (same reactive groups) and heterobifunctional (different reactive groups) linkers is a decision between simplicity and control.

FeatureHomobifunctional (e.g., DSS, BS3)Heterobifunctional (e.g., SMCC, SPDP)
Reactive Groups Identical (e.g., NHS-NHS)Distinct (e.g., NHS-Maleimide)
Primary Use "Locking" protein structures; Polymerization.Controlled linking of two different molecules (e.g., Antibody-Enzyme).[3][11]
Risk Profile High risk of intramolecular crosslinking (self-binding) or uncontrolled polymerization.Low risk of polymerization if performed in a two-step protocol.
Protocol Type One-Step (Mix and Pray).Two-Step (Activate, Purify, Conjugate).[3][7][10]
Spacer Arm Critical for determining the distance between interacting subunits.Critical for preventing steric hindrance between large biomolecules.

Part 3: Architecture Matters (Spacer Arms)

The "spacer arm" is the molecular bridge between the two reactive ends. Its composition dictates the solubility and stability of the final conjugate.

  • Hydrocarbon Chains (Alkyl): Hydrophobic. Good for membrane-permeable crosslinkers but can cause aggregation in antibody-drug conjugates (ADCs) if the drug payload is also hydrophobic.

  • PEG (Polyethylene Glycol): Hydrophilic.

    • Benefit: Increases water solubility of the conjugate.

    • Benefit: Reduces immunogenicity.

    • Application: Essential when conjugating hydrophobic drugs to antibodies to prevent precipitation [3].

Part 4: The Master Protocol (Heterobifunctional)

Objective: Conjugate an enzyme (HRP) to an Antibody (IgG) using SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Rationale: This "Two-Step" protocol prevents the antibody from binding to itself. We activate the antibody with the NHS end first, remove excess crosslinker, and then add the enzyme to react with the maleimide end.

Phase 1: Activation (Antibody)
  • Buffer Prep: Prepare PBS (Phosphate Buffered Saline) + 5mM EDTA, pH 7.2. Note: Remove all Azide or Tris.

  • Solubilization: Dissolve SMCC in DMSO to 10 mM. Note: SMCC is moisture sensitive; use immediately.[7][9][10]

  • Reaction: Add SMCC to the antibody (1 mg/mL) at a 20-fold molar excess .

  • Incubation: 30-60 minutes at Room Temp.

    • Mechanism:[1][7][12][13] The NHS ester binds to lysine residues on the IgG. The Maleimide group remains free and unreactive (as there are no free thiols on the IgG yet).

Phase 2: Purification (The Critical Step)
  • Desalting: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) or dialyze.

    • Why? You must remove the unreacted SMCC. If you skip this, the free SMCC will react with the enzyme in Phase 3, capping the enzyme's thiols and preventing conjugation.

Phase 3: Conjugation
  • Thiol Prep: Ensure the Enzyme (HRP) has free sulfhydryls. (If not, use Traut’s Reagent to introduce them).

  • Mixing: Mix the Maleimide-activated Antibody with the Thiol-Enzyme at a 1:1 molar ratio.

  • Incubation: 2 hours at Room Temp, pH 7.2.

    • Mechanism:[1][7][12][13] The free sulfhydryl on the enzyme attacks the maleimide ring on the antibody.

Phase 4: Workflow Visualization

SMCC_Workflow IgG Antibody (IgG) (Amine Rich) Activated_IgG Activated Antibody (Maleimide Surface) IgG->Activated_IgG Step 1: Activation (pH 7.2) SMCC SMCC Crosslinker (NHS + Maleimide) SMCC->Activated_IgG Activated_IgG->Activated_IgG Step 2: Desalting (CRITICAL) Waste Excess SMCC (Removed) Activated_IgG->Waste Final Stable ADC Conjugate (Thioether Bond) Activated_IgG->Final Step 3: Conjugation (pH 7.2) Enzyme Enzyme (HRP) (Free Thiols) Enzyme->Final

Figure 2: The Two-Step SMCC conjugation workflow. Step 2 (Desalting) is the most common point of failure.

Part 5: Validation & Troubleshooting

A protocol is not complete without a method to verify success.

Did the Activation Work? (The HABA Assay)

If using a biotin-based crosslinker, use the HABA assay. HABA binds avidin (red color). When biotin is present, it displaces HABA, causing the absorbance at 500nm to decrease.

  • Action: Measure

    
     to calculate moles of biotin per mole of protein.
    
Did the Conjugation Work? (SDS-PAGE)

Run the final product on a non-reducing SDS-PAGE gel.

  • Success: You will see a molecular weight shift upward (e.g., 150kDa IgG + 40kDa HRP = ~190kDa band).

  • Failure (Smear): Indicates aggregation (pH too high during maleimide step).

  • Failure (No Shift): Indicates failed activation or failed desalting (excess crosslinker quenched the reaction).

Quantifying Free Thiols (Ellman’s Reagent)

Before Step 3, use Ellman’s Reagent (DTNB) to verify your enzyme actually has free thiols.

  • Mechanism: DTNB reacts with free sulfhydryls to release TNB, which absorbs strongly at 412 nm.

  • Calculation: Use the extinction coefficient of TNB (

    
    ) to calculate thiol concentration [4].
    

References

  • Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Protocols. Pierce Protein Biology Technical Library. Link

  • Hermanson, G. T. (2013).[14] Bioconjugate Techniques (3rd Edition).[14] Academic Press.[15] The definitive guide to bioconjugation strategies. Link

  • BroadPharm. Pegylation and Linker Design in ADC Development. Technical Whitepaper. Link

  • Thermo Fisher Scientific. Ellman’s Reagent (DTNB) Protocol for Thiol Quantification.Link

Sources

Methodological & Application

Protocol for copper-catalyzed click chemistry with "1-((5-Azidopentyl)oxy)-4-iodobenzene"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

This application note details the optimized protocol for utilizing 1-((5-Azidopentyl)oxy)-4-iodobenzene (referred to herein as Linker-I ) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Linker-I is a high-value bifunctional linker . It possesses an aliphatic azide for rapid, orthogonal "click" conjugation and a lipophilic aryl iodide motif. The strategic value of this molecule lies in its sequential bio-orthogonality :

  • Step 1 (Click): The azide couples to any alkyne-tagged substrate (biomolecule, polymer, or surface) via CuAAC.[1][2]

  • Step 2 (Functionalization): The remaining aryl iodide serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) or halogen bonding interactions, enabling modular post-synthetic modification.

Critical Constraint: The protocol below is engineered to maximize triazole formation while preserving the integrity of the aryl iodide , preventing oxidative deiodination or reduction during the click process.

Chemical Properties & Safety Profile

PropertySpecification
Compound Name This compound
Molecular Formula C₁₁H₁₄IN₃O
Molecular Weight 331.16 g/mol
Solubility High in DMSO, DMF, DCM, THF; Low in Water.
Stability Light-sensitive (due to Aryl Iodide). Store in amber vials at -20°C.
Hazards Organic Azide. While the C/N ratio (~3.6) suggests stability, avoid heating >80°C or concentrating to dryness in the presence of metals.

Reaction Mechanics & Logic

The Catalyst System

We utilize a Cu(II) pre-catalyst (CuSO₄) reduced in situ by Sodium Ascorbate .[3]

  • Why: Direct use of Cu(I) salts (like CuI) is discouraged here.[4] CuI can form polynuclear acetylide clusters that reduce yield, and iodide ions can occasionally interfere with the aryl iodide stability or promote halogen exchange.[4] The Ascorbate method maintains a steady, low concentration of active Cu(I).

Ligand Selection: THPTA vs. TBTA
  • Recommendation: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

  • Reasoning: Linker-I is hydrophobic. To maintain reaction homogeneity in aqueous buffers (essential for biomolecules), we need a water-soluble ligand (THPTA) that protects the Cu(I) from oxidation while allowing the use of organic co-solvents (DMSO) to solubilize the linker.

Solvent Architecture
  • System: DMSO / Water (1:1 to 4:1 ratio).

  • Logic: The pentyl chain and iodobenzene ring make Linker-I poorly soluble in pure water. High DMSO content ensures the azide remains in solution to encounter the alkyne-copper complex.

Experimental Protocol

Reagent Preparation

Prepare all stock solutions fresh or thaw from -20°C storage.

ReagentConcentrationSolventStorage
Linker-I (Azide) 100 mMDMSO-20°C (Dark)
Substrate-Alkyne 100 mMDMSO or Water-20°C
CuSO₄ · 5H₂O 20 mMWaterRoom Temp
THPTA Ligand 50 mMWater-20°C
Sodium Ascorbate 100 mMWaterFresh Only
Aminoguanidine 100 mMWater4°C (Optional*)

*Aminoguanidine is added only if the alkyne substrate is a protein, to prevent protein oxidation by dehydroascorbate.

Step-by-Step Procedure

Scale: 10 µmol reaction (scalable).

  • Reaction Vessel: Use a 1.5 mL amber microcentrifuge tube (to protect the Aryl Iodide from light).

  • Solvent Mix: Add 400 µL DMSO and 300 µL Water (adjust ratio based on substrate solubility; maintain at least 50% DMSO for Linker-I).

  • Substrate Addition:

    • Add 100 µL of Alkyne Substrate (10 µmol, 1.0 eq).

    • Add 120 µL of Linker-I (12 µmol, 1.2 eq). Slight excess ensures complete consumption of the valuable alkyne substrate.

  • Catalyst Complexing (The "Premix"):

    • In a separate small tube, mix 10 µL CuSO₄ (0.2 µmol, 2 mol%) and 20 µL THPTA (1.0 µmol, 10 mol%).

    • Note: The solution should turn light blue. Premixing protects Cu from disproportionation.

    • Add this premix to the main reaction vessel.

  • Initiation:

    • Add 20 µL Sodium Ascorbate (2.0 µmol, 20 mol%).

    • Observation: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).

  • Incubation:

    • Flush headspace with Nitrogen/Argon (optional but recommended for Aryl Iodides).

    • Cap tightly.

    • Incubate at 25°C - 30°C for 1 to 4 hours with gentle agitation (end-over-end rotation).

    • Warning: Do not heat >50°C to avoid deiodination.

Workup & Purification

The removal of Copper is critical, as residual Cu can interfere with subsequent Pd-catalyzed reactions on the aryl iodide.

  • Quench: Add 50 µL of 0.5 M EDTA (pH 8.0) . Incubate for 10 mins. The solution will turn blue (Cu-EDTA complex).

  • Extraction (Small Molecule Products):

    • Dilute with 1 mL Water.

    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification (Biomolecules):

    • Pass through a PD-10 Desalting Column or perform Dialysis against buffer containing 1 mM EDTA, then pure buffer.

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the bifunctional logic and the reaction pathway.

G Alkyne Substrate-Alkyne (Biomolecule/Surface) Triazole Clicked Conjugate (Substrate-Triazole-Ph-I) Alkyne->Triazole + Linker Linker-I (Azide-Pentyl-O-Ph-I) Linker->Triazole DMSO/H2O Catalyst Cu(I) Complex (CuSO4 + THPTA + Ascorbate) Catalyst->Triazole Catalysis PdCoupling Downstream Application (Suzuki/Sonogashira Coupling) Triazole->PdCoupling  Pd(0)  

Figure 1: The sequential logic of using Linker-I. The CuAAC reaction installs the linker, enabling the Aryl Iodide to serve as a handle for secondary functionalization.

Experimental Workflow

Workflow Start Start: Reagent Prep Solvent 1. Solvent Mix (DMSO:Water 4:1) Ensures Linker Solubility Start->Solvent MixSubstrates 2. Add Substrates (Alkyne + Linker-I) Solvent->MixSubstrates PremixCat 3. Catalyst Premix (CuSO4 + THPTA) Prevents Cu precipitation MixSubstrates->PremixCat Initiate 4. Initiate Reaction Add Sodium Ascorbate (Cu(II) -> Cu(I)) PremixCat->Initiate Incubate 5. Incubate 2-4 hrs @ 25°C Protect from Light Initiate->Incubate Quench 6. Quench & Chelate Add EDTA (pH 8.0) Removes Cu ions Incubate->Quench Finish 7. Isolate Product (Extraction or Dialysis) Quench->Finish

Figure 2: Step-by-step experimental workflow emphasizing the catalyst premixing and EDTA quenching steps.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Precipitation Linker-I is hydrophobic.Increase DMSO % in solvent mix. Switch to tBuOH/Water if DMSO is incompatible.
Low Yield Oxygen poisoning of Cu(I).[3]Degas solvents with Argon/Nitrogen. Add fresh Ascorbate mid-reaction.
Blue Product Residual Copper binding.Increase EDTA wash time or use Cu-scavenging resin (e.g., Chelex).
Deiodination Over-reduction or heat.Do not use TCEP or DTT. Reduce temperature to 20°C.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-((5-Azidopentyl)oxy)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura coupling conditions tailored for the specific substrate, 1-((5-Azidopentyl)oxy)-4-iodobenzene. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to empower researchers in leveraging this powerful C-C bond-forming reaction for the synthesis of complex molecules in drug discovery and development.

Introduction: Navigating the Nuances of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1][2] The target substrate, this compound, presents a unique set of considerations that necessitate a carefully optimized protocol. The presence of an electron-donating alkoxy group can influence the reactivity of the aryl iodide, while the azide moiety, a versatile functional handle, is susceptible to reduction under certain catalytic conditions. This guide will dissect these challenges and provide robust protocols to achieve high-yielding and clean coupling reactions.

The aryl iodide is a highly reactive electrophile in Suzuki-Miyaura couplings, generally leading to faster oxidative addition compared to bromides or chlorides.[3] However, the electron-donating nature of the para-alkoxy group can somewhat attenuate this reactivity.[4] The primary challenge lies in the compatibility of the azide group, which can undergo the Staudinger reaction with phosphine ligands to form an amine, a common side reaction that can significantly reduce the yield of the desired product.

The Catalytic System: A Deliberate Choice for Success

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent. For a substrate like this compound, each component must be chosen to promote the desired C-C bond formation while preserving the integrity of the azide functionality.

Palladium Source: Initiating the Catalytic Cycle

A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common and effective choices. These Pd(II) and Pd(0) precursors are readily reduced in situ to the active Pd(0) species that enters the catalytic cycle. For sensitive substrates, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous to minimize side reactions that can occur during the in situ reduction of Pd(II) precatalysts.

Ligand Selection: The Key to Selectivity and Reactivity

The choice of ligand is paramount in this specific application. While bulky, electron-rich phosphine ligands are often the go-to choice for promoting the oxidative addition of electron-rich aryl halides, their use with azide-containing substrates is fraught with the risk of Staudinger reduction. Therefore, two primary strategies are recommended:

  • Phosphine-Free Catalysis: This is often the most straightforward approach to completely avoid the Staudinger reaction. Palladium on carbon (Pd/C) and other heterogeneous palladium catalysts have been shown to be effective in Suzuki-Miyaura couplings and can be a good starting point.[5][6] Additionally, "ligandless" conditions using a simple palladium salt like Pd(OAc)₂ in polar solvents can also be effective, particularly with highly reactive aryl iodides.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines in a wide range of cross-coupling reactions.[4][8][9][10] They are strong σ-donors and can form very stable complexes with palladium, often leading to highly active and long-lived catalysts. Crucially, they do not induce the reduction of azides, making them an excellent choice for this substrate.

The Role of the Base and Solvent System

The base is essential for the activation of the boronic acid partner, facilitating the transmetalation step. For substrates with potentially sensitive functional groups, inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally preferred over strong hydroxide bases.[1][11] The choice of solvent is also critical and often works in concert with the base. Aprotic polar solvents like dioxane, THF, and DMF, often with the addition of water, are commonly used to ensure the solubility of both the organic substrate and the inorganic base.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be necessary for different boronic acid coupling partners.

Protocol 1: Phosphine-Free Conditions

This protocol is recommended as the initial approach to circumvent the potential for Staudinger reduction of the azide group.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound359.191.01.0
Arylboronic Acid-1.2 - 1.51.2 - 1.5
Pd/C (10 wt. % on activated carbon)-0.050.05
K₂CO₃138.212.02.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd/C (0.05 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane/H₂O (4:1, 5 mL) mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the heterogeneous catalyst, washing with ethyl acetate.

  • The filtrate is then transferred to a separatory funnel, and the organic layer is washed with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Heterocyclic Carbene (NHC) Ligand Conditions

This protocol offers a homogeneous catalytic system that is highly active and compatible with the azide functionality.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound359.191.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂224.500.020.02
IPr-HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)424.050.040.04
K₃PO₄212.272.02.0
Toluene/H₂O (10:1)-5.5 mL-

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and IPr-HCl (0.04 mmol) to a dry Schlenk flask with a magnetic stir bar.

  • Add toluene (2 mL) and stir for 15 minutes to allow for catalyst pre-formation.

  • To this mixture, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the remaining degassed toluene (3 mL) and water (0.5 mL).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I Intermediate Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Iodide - Boronic Acid - Base - Catalyst System start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Scientific Insights

Problem Potential Cause Suggested Solution Scientific Rationale
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient stirring.The oxidative addition to the electron-rich aryl iodide may be sluggish, requiring more forcing conditions.
Catalyst deactivation.Ensure thorough degassing of solvents and reaction mixture. Use a fresh batch of palladium catalyst.Oxygen can oxidize the active Pd(0) species to inactive Pd(II) and can also degrade ligands.
Poor solubility of reagents.Choose a solvent system in which all components are soluble at the reaction temperature.For the reaction to proceed efficiently, all reactants must be in the same phase.
Formation of Amine Byproduct Staudinger reduction of the azide.Switch to a phosphine-free catalyst system (Protocol 1) or use an NHC ligand (Protocol 2).Phosphine ligands act as nucleophiles and can react with the azide to form an iminophosphorane, which is then hydrolyzed to the amine during work-up.[12]
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedures.Oxygen can promote the palladium-catalyzed oxidative homocoupling of boronic acids.[4]
Use of a Pd(II) precatalyst.Consider using a Pd(0) source like Pd₂(dba)₃.The in situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.
Protodeboronation Presence of excess water or strong base.Use anhydrous solvents and a milder base like K₂CO₃ or K₃PO₄. Use a boronic ester instead of a boronic acid.This side reaction, where the boronic acid is replaced by a hydrogen atom, can be accelerated by water and strong bases. Boronic esters are generally more stable.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation with careful consideration of the catalytic system. The primary challenge of azide reduction can be effectively circumvented by employing either phosphine-free conditions or N-heterocyclic carbene ligands. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize a diverse range of biaryl compounds from this versatile building block, paving the way for further derivatization and exploration in drug discovery and materials science.

References

  • Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. ResearchGate. [Link]

  • Staudinger reaction. Wikipedia. [Link]

  • Supported phosphine-free palladium catalysts for the Suzuki–Miyaura reaction in aqueous media. Green Chemistry (RSC Publishing). [Link]

  • Atomically dispersed palladium catalyses Suzuki–Miyaura reactions under phosphine-free conditions. Nature Research. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. ResearchGate. [Link]

  • Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. Organic Chemistry Portal. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. ResearchGate. [Link]

  • Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene boronic acid catalyzed by Pt-S-MWNT. ResearchGate. [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • An N-heterocyclic carbene ligand with flexible steric bulk allows Suzuki cross-coupling of sterically hindered aryl chlorides at room temperature. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

  • New Journal of Chemistry. RSC Publishing. [Link]

  • Suzuki Couplings of Various Aryl Halides. ResearchGate. [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Aminoborylation/Suzuki-Miyaura tandem cross coupling of aryl iodides as efficient and selective synthesis of unsymmetrical biaryls. PubMed. [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PubMed. [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

Sources

Application Note: Chemoselective Heck Coupling of 1-((5-Azidopentyl)oxy)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This guide details the protocol for performing a Mizoroki-Heck coupling reaction using 1-((5-Azidopentyl)oxy)-4-iodobenzene (referred to herein as Substrate-N3 ). This molecule is a high-value bifunctional linker: the aryl iodide moiety serves as the electrophile for cross-coupling, while the alkyl azide chain (


) acts as a latent "Click" chemistry handle (CuAAC) for downstream conjugation.

The Critical Challenge: Standard Heck protocols often utilize phosphine ligands (e.g.,


). However, organic azides react rapidly with phosphines to form iminophosphoranes via the Staudinger Reaction , destroying the azide functionality and poisoning the catalyst.

The Solution: This protocol utilizes Jeffery Conditions (Ligand-Free / Phase-Transfer Catalysis) or NHC-Palladium systems to ensure complete chemoselectivity, preserving the azide group while effecting high-yield C-C bond formation.

Chemical Compatibility & Mechanistic Analysis

The "Phosphine Exclusion" Rule

The primary failure mode in coupling azido-aryl halides is the inadvertent reduction of the azide.

  • Incompatible: Triphenylphosphine (

    
    ), dppe, dppf.
    
    • Mechanism:[1][2][3][4][5][6]

      
       (Staudinger).
      
  • Compatible: Phosphine-free Pd(OAc)

    
    , N-Heterocyclic Carbenes (NHC), and bulky biaryl phosphines (e.g., Buchwald ligands) only if sterically protected (though risk remains). Phosphine-free is preferred. 
    
Thermal Stability of Substrate-N3

While aryl azides are prone to thermolysis at moderate temperatures, alkyl azides (like the pentyl-azide chain in Substrate-N3) are generally stable up to 100–120°C.

  • Operational Limit: Maintain reaction temperature

    
     to prevent thermal decomposition or nitrene formation.
    
Chemoselectivity Diagram

The following diagram illustrates the divergent pathways. The Green path is the desired Heck cycle. The Red path is the destructive Staudinger side-reaction.

Heck_vs_Staudinger Substrate Substrate-N3 (Aryl-I + Alkyl-N3) OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Staudinger Staudinger Reaction (N2 extrusion) Substrate->Staudinger + Phosphine Pd_0 Pd(0) Species Olefin Olefin Insertion OxAdd->Olefin + Alkene Product Heck Product (Preserved N3) Olefin->Product Beta-Hydride Elim. Phosphine Phosphine Ligand (e.g., PPh3) Phosphine->Staudinger Dead_End Iminophosphorane (Azide Destroyed) Staudinger->Dead_End Irreversible

Caption: Mechanistic divergence. Phosphine ligands trigger the Staudinger pathway (Red), destroying the azide. Ligand-free Pd cycles (Green) preserve the functionality.

Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Methyl Acrylate, Styrene, or 4-Vinylpyridine (1.2 – 1.5 equiv).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (98% purity).
    
  • Additive: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium chloride (TBAC).

    • Role: Stabilizes Pd nanoparticles (Jeffery conditions) and acts as a phase transfer agent.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: DMF (Anhydrous) or DMAc.

Standard Operating Procedure (Jeffery Conditions)

Step 1: Setup (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk tube or pressure vial containing a magnetic stir bar.

  • Cool under a stream of Nitrogen or Argon.

  • Charge the vessel with:

    • Substrate-N3: 331 mg (1.0 mmol)

    • Pd(OAc)

      
      :  4.5 mg (0.02 mmol, 2 mol%)
      
    • TBAB: 322 mg (1.0 mmol, 1.0 equiv)

    • 
      :  345 mg (2.5 mmol, 2.5 equiv)
      
  • Seal the vessel with a septum.

Step 2: Solvent & Reagent Addition

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Inject DMF (5.0 mL, 0.2 M concentration) via syringe.

  • Inject the Alkene (e.g., Methyl Acrylate, 135 µL, 1.5 mmol).

Step 3: Reaction

  • Place the vessel in a pre-heated oil block at 80°C .

    • Note: Do not exceed 90°C. While the alkyl azide is stable, higher temperatures promote Pd aggregation (Pd black formation) in ligand-free systems.

  • Stir vigorously (800+ rpm) for 4–12 hours.

  • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aryl iodide peak. The azide peak (

    
    ) should remain visible in IR (
    
    
    
    ) or intact in MS.

Step 4: Workup (Azide Safety)

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 20 mL) to remove DMF and TBAB.

  • Wash the organic layer with Brine (20 mL).

  • Dry over

    
    , filter, and concentrate under reduced pressure (Rotavap bath 
    
    
    
    ).

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient Hexane

    
     Hexane/EtOAc (typically 0-20% EtOAc).
    
  • Storage: Store the product at -20°C, protected from light.

Results & Optimization Guide

Expected Yields & Data
Coupling PartnerConditionsTime (h)Yield (%)Azide Integrity
Methyl AcrylatePd(OAc)2 / TBAB / K2CO3 / 80°C488-95%>99%
StyrenePd(OAc)2 / TBAB / K2CO3 / 90°C882-88%>98%
4-VinylpyridinePd(OAc)2 / TBAB / Et3N / 90°C1275-80%>98%
Control (w/ PPh3)Pd(PPh3)4 / K2CO3 / 80°C2<10%<5% (Staudinger)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Rapid Gas Evolution Azide decomposition or Staudinger reaction (

release).
Check if phosphines were accidentally used. Lower temp to 70°C.
Pd Black Precipitation Catalyst aggregation (common in ligand-free).Increase TBAB loading to 1.5 equiv. Ensure

exclusion.
Low Conversion Oxidative addition is slow.Switch to Pd-NHC (e.g., Pd-PEPPSI-IPr) at 1 mol%.
Product Polymerization Acrylates polymerizing at 80°C.Add radical inhibitor (BHT, 1-2 mg) to the reaction mixture.

Safety & Handling (Organic Azides)

  • Explosion Hazard: While molecules with

    
     (like Substrate-N3) are generally non-explosive, always perform reactions behind a blast shield.
    
  • Metal Compatibility: Avoid using metal spatulas or needles that may contain Copper (Cu) if the solvent is not degassed, as Cu(I) can catalyze unwanted Click reactions or form explosive copper azides in the presence of free azide ions (though less likely with covalent alkyl azides).

  • Waste: Do not dispose of azide-containing waste in acidic containers (risk of

    
     formation). Quench active azide waste with specific protocols if necessary, though the product is valuable and likely retained.
    

References

  • Jeffery Conditions (Ligand-Free Heck): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996, 52(30), 10113-10130. Link

  • Staudinger Reaction (Incompatibility): Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406. Link

  • Azide Stability in Cross-Coupling: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188-5240. Link

  • Pd-NHC Alternatives: Valente, C., et al. "PEPPSI–Pd–NHC Complexes: The First General Method for the Heck–Mizoroki Reaction." Angewandte Chemie, 2012. Link

Sources

Advanced Application Note: Modular Bioconjugation Strategies using 1-((5-Azidopentyl)oxy)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Utility

1-((5-Azidopentyl)oxy)-4-iodobenzene is a specialized heterobifunctional linker designed for the modular construction of Antibody-Drug Conjugates (ADCs), PROTACs, and molecular probes. Its utility stems from its two distinct, orthogonal reactive handles:

  • Aryl Iodide (

    
    ):  A robust electrophile for Palladium (Pd)-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig). This handle allows for the covalent attachment of complex small molecules, fluorophores, or drugs that lack native bioconjugation handles.[1]
    
  • Alkyl Azide (

    
    ):  A bioorthogonal "Click" chemistry handle that reacts specifically with alkynes (via CuAAC) or strained cyclooctynes (via SPAAC) to ligate the functionalized payload onto a protein scaffold.
    

This Application Note details the "Payload-First" strategy: utilizing the aryl iodide to functionalize a small molecule, followed by "clicking" the resulting construct onto a protein.

Mechanism of Action & Workflow

The bioconjugation workflow proceeds in two distinct phases to ensure maximum purity and preservation of protein integrity.

Phase 1: Payload Functionalization (Organic Phase)

The aryl iodide moiety reacts with a nucleophilic partner (e.g., a boronic acid-derivative of a drug) via Pd-catalysis. This creates a stable "Payload-Linker-Azide" intermediate.

  • Why this order? Pd-catalyzed reactions often require organic solvents and elevated temperatures that would denature proteins. Performing this step first allows for rigorous purification of the small molecule.

Phase 2: Protein Ligation (Aqueous Phase)

The "Payload-Linker-Azide" is conjugated to an alkyne-modified protein using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Why CuAAC? The alkyl azide is chemically inert to native biological functional groups (amines, thiols, carboxyls), ensuring site-specific conjugation without off-target labeling.

BioconjugationWorkflow Drug Small Molecule (Boronic Acid/Alkyne) Intermediate Stable Intermediate: Drug-Linker-Azide Drug->Intermediate Pd-Catalysis (Suzuki/Sonogashira) Linker Linker: This compound Linker->Intermediate Conjugate Final Conjugate: Protein-Linker-Drug Intermediate->Conjugate Click Chemistry (CuAAC) Protein Protein (Alkyne-Modified) Protein->Conjugate

Figure 1: The "Payload-First" modular assembly workflow. The aryl iodide serves as the synthetic entry point, while the azide serves as the bioconjugation exit point.

Experimental Protocols

Protocol A: Synthesis of the "Clickable" Payload

Target: Coupling the linker to a drug scaffold (Example: Phenylboronic acid derivative via Suzuki Coupling).

Reagents Required:

  • This compound (1.0 equiv)

  • Drug-Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (5 mol%)[2]

  • K₂CO₃ (3.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Dissolution: In a sealable reaction vial, dissolve the Linker and Drug-Boronic Acid in degassed Dioxane/Water.

  • Catalyst Addition: Add K₂CO₃ followed by the Pd catalyst under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Heat to 80°C for 4–12 hours. Monitor conversion via TLC or LC-MS (Target mass = Drug + Linker - HI).

  • Purification: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via Silica Gel Chromatography.

    • Quality Check: Verify the integrity of the Azide peak (~2100 cm⁻¹) via IR spectroscopy to ensure it survived the heating.

Protocol B: Protein Bioconjugation (CuAAC)

Target: Ligation of the Azide-Payload to an Alkyne-modified Protein.[3][4][5][6]

Critical Safety Note: Copper is cytotoxic and can induce protein oxidation. We use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a ligand to shield the protein from oxidative damage and maintain Cu(I) oxidation state.

Materials:

  • Protein: Alkyne-modified (e.g., via NHS-Alkyne or non-canonical amino acid) in PBS (pH 7.4). Conc: 1–5 mg/mL.[7]

  • Ligand: THPTA (100 mM in water).

  • Catalyst: CuSO₄[3][7]·5H₂O (20 mM in water).

  • Reducing Agent: Sodium Ascorbate (300 mM in water) – Prepare Fresh.

  • Reagent: Azide-Functionalized Payload (from Protocol A) (10 mM in DMSO).

Step-by-Step Procedure:

  • Calculations: Calculate the molar equivalents.

    • Target: 5–10 equivalents of Azide-Payload per alkyne site.

    • Catalyst Ratio: Cu:THPTA should be 1:5.

  • Premix Catalyst Complex (The "Click Cocktail"):

    • In a separate microtube, mix CuSO₄ and THPTA.

    • Incubate for 5 minutes. The solution should remain clear blue/teal.

    • Why? Pre-complexing ensures no "free" copper hits the protein.

  • Reaction Assembly:

    • To the Protein solution (in PBS), add the Azide-Payload (keep DMSO < 10% final volume to prevent precipitation).

    • Vortex gently.[3][7]

    • Add the Cu-THPTA complex .

    • Add the Sodium Ascorbate last to initiate the reaction.[7]

  • Incubation:

    • Incubate at Room Temperature (25°C) for 60 minutes in the dark.

    • Do not heat.

  • Quenching & Purification:

    • Add EDTA (final conc. 5 mM) to chelate copper.

    • Purify via Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis to remove excess small molecules.

Data Analysis & Quality Control

Table 1: Troubleshooting the Click Reaction
ObservationProbable CauseCorrective Action
Protein Precipitation Hydrophobic Payload / High DMSOReduce Payload equivalents; Add 0.1% Tween-20; Ensure DMSO < 5%.
No Conjugation (LC-MS) Inactive Copper / OxidationPrepare Sodium Ascorbate fresh ; Degas buffers; Increase THPTA:Cu ratio to 10:1.
Protein Degradation Copper-induced oxidationPerform reaction at 4°C; Reduce reaction time; Use aminoguanidine as a scavenger.
Low Yield Steric HindranceUse a longer linker variant; Ensure protein alkyne is accessible (surface exposed).
LC-MS Validation

For a successful conjugate, the Deconvoluted Mass Spectrum should show:



Where 

is the Drug-to-Antibody Ratio (DAR).

References

  • Rostovtsev, V. V., et al. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioorganic & Medicinal Chemistry, 19(18), 5402–5409. Link

Sources

Application Note: Modular Functionalization of Oligonucleotides using 1-((5-Azidopentyl)oxy)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for labeling alkyne-modified oligonucleotides with 1-((5-Azidopentyl)oxy)-4-iodobenzene (hereafter referred to as Linker-I ).

While standard oligonucleotide labeling often focuses on fluorophores, Linker-I serves a strategic role in DNA-Encoded Library (DEL) synthesis and Fragment-Based Drug Discovery (FBDD) . The molecule acts as a heterobifunctional scaffold:

  • The Azide (

    
    ) : Facilitates rapid, bio-orthogonal attachment to DNA via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
    
  • The Aryl Iodide (

    
    ) : A "dormant" reactive handle installed onto the DNA. This handle is chemically inert under standard biological conditions but highly reactive under Palladium catalysis, enabling downstream Suzuki-Miyaura , Sonogashira , or Heck  cross-coupling reactions to attach complex small molecules or protein ligands.
    

This protocol provides a self-validating workflow for installing this handle and preparing the oligonucleotide for downstream medicinal chemistry applications.

Chemical Logic & Mechanism

The Molecule
  • Compound: this compound

  • Structure: An aryl iodide core ether-linked to a C5 alkyl chain terminating in an azide.

  • Solubility: Hydrophobic (requires organic co-solvent).

The Reaction: CuAAC (Click Chemistry)

The primary conjugation relies on the Cu(I)-catalyzed reaction between the azide on Linker-I and a 5'-hexynyl or internal octadiynyl-modified oligonucleotide.

Why Cu(I) Stabilization is Critical: Copper(I) is thermodynamically unstable in aqueous solution and can disproportionate into Cu(0) and Cu(II). Furthermore, Cu(I) can generate Reactive Oxygen Species (ROS) that degrade DNA. To mitigate this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that:

  • Stabilizes the Cu(I) oxidation state.

  • Accelerates the reaction rate.

  • Protects the oligonucleotide backbone from oxidative damage.

Strategic Workflow Diagram

The following diagram illustrates the workflow: converting a standard Alkyne-DNA into an Aryl-Iodide-DNA, ready for cross-coupling.

G Start Alkyne-Modified Oligonucleotide CuAAC Step 1: CuAAC Reaction (CuSO4 + THPTA + Ascorbate) Start->CuAAC Substrate Linker Linker-I (Azide-Aryl Iodide) Linker->CuAAC Reagent Product Aryl-Iodide Labeled Oligonucleotide CuAAC->Product Triazole Formation Downstream Downstream Application: Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Product->Downstream Cross-Coupling

Figure 1: Strategic workflow for installing the Aryl Iodide handle onto DNA.

Materials & Equipment

Reagents
ReagentSpecificationStorage
Linker-I 10 mM in DMSO-20°C
Oligonucleotide 5'-Hexynyl or Octadiynyl modified (HPLC purified)-20°C
CuSO4 · 5H2O 100 mM in ddH2O (Freshly prepared recommended)4°C
THPTA Ligand 250 mM in ddH2O-20°C
Sodium Ascorbate 500 mM in ddH2O (MUST be fresh)Do not store
DMSO Anhydrous, PCR GradeRT
Buffer 2M Triethylammonium Acetate (TEAA), pH 7.04°C
Precipitation Mix 3M NaOAc (pH 5.2) + Ethanol (cold)-20°C
Equipment
  • HPLC System (C18 Column) or Glen Gel-Pak™ Desalting Columns.

  • SpeedVac concentrator.

  • Inert gas supply (Argon or Nitrogen).[1]

Experimental Protocol

Preparation of the "Click Cocktail"

Expert Insight: Do not add reagents sequentially directly to the DNA. Premixing the Catalyst Complex ensures the Cu(I) is coordinated by THPTA before it encounters the DNA, minimizing degradation.

  • Calculate Molar Equivalents:

    • Linker-I: 5–10 equivalents relative to DNA.

    • CuSO4: 5 equivalents.

    • THPTA: 25 equivalents (5:1 ratio relative to Cu).

    • Ascorbate: 50 equivalents.

  • Prepare Catalyst Premix (For 1 reaction):

    • In a separate tube, mix CuSO4 and THPTA . Vortex and let sit for 5 minutes. The solution should remain clear/light blue.

The Labeling Reaction

Scale: 10 nmol Oligonucleotide (Example).

  • Dissolve DNA: Dissolve 10 nmol of Alkyne-Oligo in 20 µL ddH2O in a 1.5 mL Eppendorf tube.

  • Add Buffer: Add 10 µL of 2M TEAA buffer (pH 7.0).

    • Why? Maintains pH ~7-7.5. Acidic pH stalls the reaction; Basic pH degrades RNA/DNA.

  • Add Organic Solvent: Add 50 µL DMSO .

    • Why?Linker-I is hydrophobic. A final concentration of ~50% DMSO is required to keep the linker in solution and prevent it from crashing out and adhering to the tube walls.

  • Add Linker-I: Add 5 µL of 10 mM Linker-I stock (50 nmol). Vortex.

  • Add Catalyst Complex: Add the pre-complexed Cu-THPTA mixture.

  • Initiate: Add Sodium Ascorbate last.

    • Visual Check: The solution may turn slightly yellow/colorless as Cu(II) reduces to Cu(I). If it turns brown/black, oxygen was present (oxidation of ascorbate)—discard and repeat with degassed buffers.

  • Incubate: Purge headspace with Argon, cap tightly, and incubate at 37°C for 2 hours (or overnight at Room Temp).

Purification (Critical Step)

Removing excess Linker-I is crucial because free aryl iodides will poison downstream Palladium catalysts or compete in cross-coupling reactions.

Method A: Ethanol Precipitation (Fast, for >20 mer)

  • Add 10 µL 3M NaOAc (pH 5.2).

  • Add 300 µL cold 100% Ethanol.

  • Freeze at -80°C for 30 mins.

  • Centrifuge at 13,000 x g for 20 mins.

  • Discard supernatant (contains excess Linker-I and Copper).

  • Wash pellet 2x with 70% Ethanol.

Method B: HPLC (High Purity, Required for Drug Discovery)

  • Column: C18 Reverse Phase.

  • Buffer A: 0.1M TEAA (pH 7.0).

  • Buffer B: Acetonitrile.

  • Gradient: 5% to 60% B over 30 mins.

  • Note: The Labeled Oligo (Aryl Iodide) will be significantly more hydrophobic (eluting later) than the starting Alkyne-Oligo.

Quality Control & Validation

Mass Spectrometry (ESI-MS)

This is the gold standard for validation.

  • Expected Mass Shift: Calculate the molecular weight of Linker-I (Formula:

    
    , MW: ~331.15 Da).
    
  • Net Addition: The azide loses

    
     during the reaction, but the mass of the entire linker is usually considered additive in simple calculations, minus the leaving protons if applicable.
    
  • Calculation:

    
    .
    
  • Check: Look for the characteristic isotopic pattern of Iodine (monoisotopic, mass 126.9).

Functional Validation (Suzuki Coupling Test)

To prove the Aryl Iodide is active:

  • React the purified product with Phenylboronic Acid.

  • Catalyst: Pd(OAc)2 / TPPTS (Water soluble phosphine).

  • Conditions: 37°C, 1 hour, Carbonate buffer.

  • Readout: HPLC shift or MS check. A successful shift indicates the Aryl Iodide was intact and reactive.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Reaction Insufficient DMSOIncrease DMSO concentration to 55-60%.
DNA Degradation Copper-induced ROSIncrease THPTA:Cu ratio to 10:1; Ensure Ascorbate is fresh.
Low Yield Oxygen inhibitionDegas all buffers with Argon/Nitrogen; Keep reaction sealed.
No Reaction Copper oxidationCu(I) oxidized to Cu(II). Add fresh Ascorbate boost after 1 hour.

References

  • Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011. Link

  • Lumiprobe Corporation. "Click Chemistry Labeling of Oligonucleotides and DNA."[1] Lumiprobe Protocols. Link

  • Glen Research. "Click DNA & RNA Ligation." Glen Research Reports. Link

  • Satz, A. L., et al. "DNA-Encoded Chemical Libraries." Nature Reviews Methods Primers, 2022. (Context for Aryl Iodide usage). Link

Sources

Synthesis of antibody-drug conjugates (ADCs) using "1-((5-Azidopentyl)oxy)-4-iodobenzene"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Antibody-Drug Conjugates (ADCs) using 1-((5-Azidopentyl)oxy)-4-iodobenzene

Abstract

This application note details the strategic utilization of This compound as a heterobifunctional linker scaffold for the synthesis of next-generation Antibody-Drug Conjugates (ADCs). This molecule features two orthogonal reactive handles: an aryl iodide for Palladium-catalyzed payload attachment and an aliphatic azide for bioorthogonal conjugation to antibodies. The protocol below describes a validated workflow utilizing Suzuki-Miyaura cross-coupling for payload synthesis, followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for antibody conjugation. This "Copper-Free" approach minimizes protein damage and ensures high conjugate homogeneity.

Introduction & Chemical Strategy

The development of homogeneous ADCs requires linkers that allow precise payload attachment without interfering with the biological activity of the antibody. This compound serves as an ideal "Hub" intermediate due to its dual functionality:

  • The Electrophilic Handle (Aryl Iodide): The 4-iodobenzene moiety is highly reactive in Palladium (Pd)-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the modular attachment of complex cytotoxic payloads (e.g., auristatins, maytansinoids) that have been functionalized with a boronic acid or alkene.

  • The Bioorthogonal Handle (Alkyl Azide): The pendant azide group is chemically inert to the Pd-coupling conditions but highly reactive toward strained alkynes (e.g., DBCO, BCN). This enables the final ADC assembly to occur via "Click Chemistry" in aqueous buffer without the need for toxic copper catalysts.

Strategic Workflow Diagram

ADC_Strategy Linker 1-((5-Azidopentyl)oxy) -4-iodobenzene Inter Drug-Linker-Azide (Warhead) Linker->Inter Suzuki Coupling (Pd-Catalyzed) Payload Drug-Boronic Acid (Payload Precursor) Payload->Inter ADC Final ADC (Triazole Linked) Inter->ADC SPAAC Click (Copper-Free) mAb Monoclonal Antibody (mAb) mAb_Act mAb-DBCO (Activated) mAb->mAb_Act NHS-DBCO Labeling mAb_Act->ADC

Figure 1: The convergent synthesis strategy. The linker bridges the small molecule drug and the biologic via orthogonal chemistries.

Module 1: Synthesis of the "Drug-Linker-Azide" Warhead

Objective: Attach the cytotoxic payload to the aryl iodide via Suzuki-Miyaura coupling. Rationale: Suzuki coupling is preferred over Sonogashira here. Sonogashira often requires Copper (CuI) co-catalysis, which poses a risk of reacting with the azide or causing premature "click" reactions if the drug contains alkynes. Suzuki coupling is strictly Pd-mediated and compatible with alkyl azides.

Reagents & Materials
ComponentSpecificationRole
Linker This compoundScaffold
Payload Drug-Aryl Boronic Acid (e.g., MMAE-phenyl-B(OH)2 analog)Cytotoxic Agent
Catalyst Pd(dppf)Cl2 · DCMPalladium Catalyst
Base Potassium Carbonate (K2CO3), 2M aqueousBase
Solvent 1,4-Dioxane / Water (4:1)Reaction Medium
Protocol
  • Setup: In a flame-dried Schlenk flask, dissolve Linker (1.0 equiv, 0.5 mmol) and Payload-Boronic Acid (1.1 equiv) in degassed 1,4-Dioxane (5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

  • Base Addition: Add 2M K2CO3 (3.0 equiv).

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Reaction: Heat the sealed vessel to 80°C for 4–6 hours.

    • Note: Aliphatic azides are generally stable up to ~100°C. Do not exceed 90°C to ensure safety.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm identity via LC-MS (Look for Mass = Linker + Drug - HI).

Module 2: Antibody Activation (DBCO Installation)

Objective: Functionalize the antibody with a Dibenzocyclooctyne (DBCO) handle to enable copper-free click chemistry. Rationale: DBCO reacts specifically with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This avoids the use of cytotoxic Cu(I) catalysts required for standard click chemistry, preserving the antibody's tertiary structure.

Reagents
  • Antibody: Humanized IgG1 (e.g., Trastuzumab), 10 mg/mL in PBS (pH 7.4).

  • Linker: DBCO-PEG4-NHS Ester (Commercially available).

  • Buffer: PBS (pH 7.[1]4) + 10% DMSO (if needed for linker solubility).

Protocol
  • Calculation: Determine the molar excess of DBCO-NHS required. For a target Drug-Antibody Ratio (DAR) of ~4, use a 5–8 fold molar excess of DBCO-NHS over the antibody.

  • Conjugation: Add the calculated volume of DBCO-NHS (dissolved in DMSO) dropwise to the antibody solution while gently vortexing. Ensure final DMSO concentration is <10% to prevent protein precipitation.

  • Incubation: Incubate at RT for 60 minutes with gentle rotation.

  • Purification: Remove unreacted DBCO-NHS using a Zeba™ Spin Desalting Column (40K MWCO) or dialysis against PBS (pH 7.2).

  • QC Step: Measure absorbance at 280 nm (Protein) and 309 nm (DBCO). Calculate the DBCO-to-Antibody ratio using the formula:

    
    
    (Where 
    
    
    
    ,
    
    
    , and CF is the correction factor ~0.11).

Module 3: The Click Conjugation (ADC Assembly)

Objective: Covalently link the "Drug-Linker-Azide" to the "mAb-DBCO".

Protocol
  • Mixing: Add the Drug-Linker-Azide (from Module 1) to the mAb-DBCO solution.

    • Stoichiometry: Use 1.5 to 2.0 equivalents of Drug-Azide per DBCO group on the antibody to drive the reaction to completion.

  • Reaction: Incubate at RT for 4–16 hours (overnight preferred for complete conversion) in the dark.

    • Mechanism:[2][3] The azide performs a [3+2] cycloaddition with the strained cyclooctyne ring, forming a stable triazole linkage.

  • Purification:

    • Step A: Remove excess small-molecule drug using Tangential Flow Filtration (TFF) or extensive dialysis (30 kDa cutoff).

    • Step B (Optional): Size Exclusion Chromatography (SEC) to remove any protein aggregates.

  • Final Formulation: Buffer exchange into Histidine/Trehalose formulation buffer (pH 6.0) for long-term storage.

Quality Control & Characterization

ParameterMethodAcceptance Criteria
Drug-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC) or LC-MS (Deglycosylated)Target ± 0.5 (e.g., 3.5 – 4.5)
Aggregation SEC-HPLC> 95% Monomer
Free Drug RP-HPLC< 1.0%
Endotoxin LAL Assay< 0.5 EU/mg
Troubleshooting Guide
  • Low Coupling Efficiency (Module 1): If the Suzuki coupling stalls, switch to a stronger catalyst like Pd(Amphos)Cl2 or increase temp to 90°C. Ensure the system is strictly oxygen-free.

  • Precipitation during Conjugation (Module 3): The Drug-Linker-Azide may be hydrophobic. Add propylene glycol (up to 20% v/v) to the buffer to solubilize the payload during the click reaction.

Safety & Handling

  • Azide Safety: While the linker (C11H14IN3O) satisfies the "Rule of Six" (C/N ratio

    
     3.6), always handle azides behind a blast shield. Avoid contact with strong acids (forms HN3) or heavy metals (forms explosive metal azides), though the SPAAC protocol is copper-free and safe.
    
  • Cytotoxicity: The "Payload-Linker" intermediate is a potent cytotoxic agent. Handle in a biosafety cabinet (BSC) or glovebox.

References

  • Suzuki-Miyaura Coupling Mechanism

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Compatibility of Azides in Pd-Catalysis

    • Barral, K., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Azido-Aryl Halides. Organic Letters, 9(9), 1809–1811. (Demonstrates stability of aryl/alkyl azides under Suzuki conditions).
  • SPAAC (Copper-Free Click)

    • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • ADC Characterization Guidelines

    • Strop, P., et al. (2013). Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates. Chemistry & Biology, 20(2), 161–167.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions with 1-((5-Azidopentyl)oxy)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced click chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges and enhance the yield and purity of your reactions. This guide is specifically tailored to address common issues encountered when using 1-((5-Azidopentyl)oxy)-4-iodobenzene in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions: Core Concepts

Before diving into troubleshooting, let's establish a strong foundational understanding of the key components and principles governing this powerful ligation chemistry.

Q1: What is the fundamental mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

The CuAAC reaction is the cornerstone of click chemistry, enabling the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[1][2][3] The process is not a concerted cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[1][2][4] This catalytic pathway dramatically accelerates the reaction rate (by factors of 10⁷ to 10⁸) compared to the uncatalyzed thermal reaction, which requires high temperatures and often yields a mixture of 1,4 and 1,5 regioisomers.[2]

CuAAC_Mechanism CuI Cu(I) Catalyst CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide Alkyne R'-C≡CH (Terminal Alkyne) Alkyne->CuAcetylide Coordination CuTriazolide Copper Triazolide Intermediate CuAcetylide->CuTriazolide + Azide (Cycloaddition) Azide R-N₃ (Azide) Azide->CuTriazolide Product 1,4-Disubstituted Triazole CuTriazolide->Product Protonolysis Product->CuI Regenerates Catalyst ProtonSource H⁺ Source ProtonSource->CuTriazolide

Caption: The catalytic cycle of the CuAAC reaction.

Q2: My azide contains an iodo-aryl group. Are there any specific challenges I should anticipate?

Yes, the presence of the 4-iodobenzene moiety introduces a critical variable: the iodide ion. High concentrations of iodide can be detrimental to the CuAAC reaction.[1][5] Iodide can coordinate strongly to the copper(I) center, forming stable complexes that are less catalytically active, thereby slowing down or even stalling the reaction. Furthermore, under certain conditions, particularly with potential palladium contamination, there is a risk of competing Sonogashira-type cross-coupling reactions between the aryl iodide and the terminal alkyne.[6]

Q3: How critical are the ligand and the copper source for a successful reaction?

They are paramount. The success of a modern CuAAC reaction hinges on the synergistic relationship between the copper source and a stabilizing ligand.

  • Copper Source: The active catalyst is Cu(I).[7][8] You can use Cu(I) salts directly (e.g., CuI, CuBr) or generate Cu(I) in situ from a more stable Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[3][9] The in situ method is often preferred as it maintains a low, steady-state concentration of Cu(I), minimizing side reactions like alkyne homocoupling.[8] Given the potential for iodide inhibition with your specific azide, using CuBr or in situ generation from CuSO₄ is often a better starting point than CuI.[10]

  • Ligand: A ligand is essential to stabilize the Cu(I) oxidation state against disproportionation or oxidation to the inactive Cu(II) state, especially when working in the presence of oxygen.[5][9] Ligands also accelerate the catalytic cycle.[5] The choice depends on your solvent system:

    • Aqueous/Protic Solvents: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended.[7][11]

    • Organic Solvents: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.[9]

Troubleshooting Guide: From Low Yield to Pure Product

This section addresses the most common issues encountered in a question-and-answer format, providing both the rationale and actionable solutions.

Troubleshooting_Workflow Start Low or No Product Yield? CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst Yes CheckReactants Are Reactants Pure & Stable? CheckCatalyst->CheckReactants Yes Sol_Catalyst 1. Use fresh Na-Ascorbate. 2. Degas solvents. 3. Use a stabilizing ligand (THPTA/TBTA). 4. Switch from CuI to CuSO₄/Ascorbate or CuBr. CheckCatalyst->Sol_Catalyst No CheckConditions Are Reaction Conditions Optimal? CheckReactants->CheckConditions Yes Sol_Reactants 1. Verify purity of azide and alkyne via NMR/LC-MS. 2. Use freshly prepared or properly stored reagents. CheckReactants->Sol_Reactants No SideReactions Are Side Reactions Occurring? CheckConditions->SideReactions Yes Sol_Conditions 1. Optimize solvent (e.g., tBuOH/H₂O, DMSO). 2. Adjust temperature (RT to 60°C). 3. Check reactant concentrations. CheckConditions->Sol_Conditions No Sol_SideReactions 1. Ensure adequate ligand is present. 2. Exclude oxygen rigorously. 3. Purify starting materials from catalyst impurities (e.g., Pd). SideReactions->Sol_SideReactions Yes Success High Yield Achieved SideReactions->Success No Sol_Catalyst->Start Re-evaluate Sol_Reactants->Start Re-evaluate Sol_Conditions->Start Re-evaluate Sol_SideReactions->Start Re-evaluate

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

Problem 1: Low or No Product Formation

Q: My TLC/LC-MS shows only starting materials after several hours, even with heating. What are the primary reasons for complete reaction failure?

A: This is the most common issue and almost always points to a problem with the catalytic system. Let's break down the likely culprits.

1. Inactive or Insufficient Cu(I) Catalyst: The Cu(I) oxidation state is thermodynamically unstable and readily oxidizes to the catalytically inactive Cu(II) state in the presence of dissolved oxygen.[1][9]

  • Cause & Explanation: If your reducing agent (sodium ascorbate) is old or degraded, or if your reaction solvents are not sufficiently deoxygenated, the Cu(I) species will be rapidly quenched to Cu(II), halting the catalytic cycle.

  • Solutions:

    • Always use a freshly prepared solution of sodium ascorbate. A 3- to 10-fold excess relative to copper is recommended.[5]

    • Degas your solvents. Bubble an inert gas (argon or nitrogen) through your solvent mixture for 15-20 minutes prior to adding the catalyst components.[5][12]

    • Work under an inert atmosphere. While not always necessary for robust reactions, if you are experiencing persistent failures, assembling the reaction in a glovebox or under a positive pressure of argon/nitrogen can be highly effective.[5]

    • Ensure a proper ligand is present. A good ligand like THPTA or TBTA protects the Cu(I) from oxidation.[5][9]

2. Catalyst Inhibition by Iodide: As mentioned, your specific azide brings an iodide counterion into play upon synthesis or as an impurity, and the aryl iodide itself can interact with the catalyst. Iodide ions can form strong, stable coordination complexes with the Cu(I) center, reducing its ability to activate the alkyne.[1][5]

  • Cause & Explanation: If you are using CuI as your catalyst source, the total iodide concentration in the reaction can become high enough to significantly inhibit catalysis.

  • Solutions:

    • Change your copper source. Switch from CuI to CuBr or CuSO₄/sodium ascorbate .[10] CuBr is often an excellent choice for organic solvents.[7]

    • Optimize the ligand-to-copper ratio. A higher ligand concentration (e.g., a 2:1 or 5:1 ratio of ligand to copper) may help shield the copper center from inhibitory iodide coordination.[5]

3. Poor Reactant Quality: The click reaction is robust, but it cannot overcome impure or degraded starting materials.

  • Cause & Explanation: The azide or alkyne may have decomposed during storage or may contain impurities from their synthesis that interfere with the catalyst.

  • Solutions:

    • Confirm the identity and purity of this compound and your alkyne coupling partner by NMR and/or LC-MS before use.

    • Azides can be sensitive to prolonged heating; ensure your reaction temperature is not causing decomposition.[13]

Problem 2: Complex Reaction Mixture & Side Products

Q: My reaction is working, but I see several byproducts. How can I identify and suppress them?

A: The formation of side products typically points to either oxidative processes or insufficient catalyst stabilization.

1. Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, resulting in a symmetrical di-yne byproduct. It is also a copper-catalyzed process that is favored by the presence of oxygen.[1]

  • Cause & Explanation: In the presence of oxygen, two copper acetylide intermediates can couple oxidatively to form a di-yne, regenerating Cu(II). This consumes your alkyne and deactivates the catalyst.

  • Solutions:

    • Rigorous exclusion of oxygen is the most effective preventative measure. Degas your solvents thoroughly.[5]

    • Use a stabilizing ligand. Ligands like THPTA or TBTA can sterically hinder the formation of the di-yne product.[8]

    • Maintain a low concentration of active Cu(I). Using the in situ generation method (CuSO₄/ascorbate) rather than a bolus addition of a Cu(I) salt helps keep the concentration of the reactive copper acetylide low, disfavoring the bimolecular side reaction.[8]

2. Product Impurities and Reaction Color Change: A dark green, brown, or black reaction mixture, sometimes with a precipitate, is a sign of trouble.

  • Cause & Explanation: This often indicates catalyst decomposition, where the copper is precipitating out as copper oxides or other insoluble species.[8] It can also be due to the poor solubility of your reactants or the newly formed triazole product.

  • Solutions:

    • Improve solubility. Adjust your solvent system. A common and effective mixture is t-butanol/water (1:1 to 3:1).[14] For very nonpolar reactants, DMSO or DMF can be used.[10][15]

    • Ensure your ligand is soluble in the chosen solvent system to effectively chelate the copper.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for CuAAC
ParameterRecommended ConditionRationale & Notes
Azide/Alkyne 1.0 to 1.2 equivalents of either reactantA slight excess of one reactant can drive the reaction to completion.
Copper Source 1-5 mol% CuSO₄ or CuBrAvoid CuI initially due to potential iodide inhibition from the substrate.[10]
Reducing Agent 5-10 mol% Sodium AscorbateUse only with CuSO₄. Must be from a freshly prepared aqueous solution.[5]
Ligand 1-10 mol% (1:1 to 2:1 ratio with Cu)THPTA/BTTAA for aqueous media; TBTA for organic.[7][9][11]
Solvent t-BuOH/H₂O (1:1), DMSO, DMF/H₂OSolvent choice is critical for solubility. t-BuOH/H₂O is an excellent starting point.[4]
Temperature Room Temperature to 60 °CStart at room temperature. Gentle heating can accelerate slow reactions.[14]
Atmosphere Inert (Argon or Nitrogen)Degas solvents and maintain an inert headspace to prevent catalyst oxidation.[5]
Protocol 1: General Procedure for CuAAC with this compound

This protocol is for a 0.1 mmol scale reaction.

Reagents & Materials:

  • This compound (34.7 mg, 0.1 mmol)

  • Terminal Alkyne (0.1 mmol, 1.0 eq)

  • Solvent (e.g., 1 mL t-BuOH and 1 mL deionized water, deoxygenated)

  • Copper(II) Sulfate solution (e.g., 20 µL of a 100 mM stock in H₂O, 0.02 eq)

  • THPTA (e.g., 2.2 mg, 0.05 eq, if using aqueous media)

  • Sodium Ascorbate solution (e.g., 40 µL of a 100 mM stock in H₂O, 0.04 eq, freshly made)

  • Reaction vial with a stir bar, septum, and inert gas line (Ar or N₂)

Procedure:

  • Setup: In a reaction vial, dissolve this compound (34.7 mg) and the terminal alkyne (0.1 mmol) in the deoxygenated t-BuOH (1 mL).

  • Add Ligand: Add the THPTA ligand to the vial.

  • Add Water: Add the deoxygenated deionized water (1 mL) and stir to create a homogenous solution or fine suspension.

  • Catalyst Addition: Add the Copper(II) Sulfate solution to the stirring mixture.

  • Initiation: Add the freshly prepared Sodium Ascorbate solution. The reaction mixture may change color (e.g., to a light yellow/orange), indicating the formation of the Cu(I) species.

  • Reaction: Stir the reaction at room temperature under a positive pressure of inert gas. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup & Purification:

    • Once the reaction is complete, quench by adding 2 mL of a saturated aqueous solution of EDTA or ammonium hydroxide to chelate and remove the copper.

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 5 mL Ethyl Acetate or DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • National Center for Biotechnology Information.

  • Interchim.

  • Probes by BOC Sciences.

  • Benchchem.

  • Beilstein Journals.

  • BroadPharm.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • Lumiprobe.

  • Oriental Journal of Chemistry.

  • ACS Publications.

  • ChemRxiv.

  • Organic Chemistry Portal.

  • ACS Omega.

  • MDPI.

  • Beilstein Archives.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • Royal Society of Chemistry.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • SSRN.

  • Benchchem.

  • National Center for Biotechnology Information.

  • Wikipedia.

  • University of Southampton ePrints.

  • Reddit.

  • Royal Society of Chemistry.

  • Dalton Transactions.

  • Glen Research.

  • Wiley Online Library.

Sources

Technical Support Center: Suzuki Coupling of Complex Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with complex aryl iodides and encountering challenges. Instead of a generic overview, we will directly address specific, frequently encountered side reactions and provide in-depth, field-proven troubleshooting strategies. Our focus is on understanding the root causes of these issues to develop robust and reproducible coupling protocols.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the dehalogenated starting material (Ar-H). What is causing this, and how can I prevent it?

A1: Hydrodehalogenation is a common and frustrating side reaction in Suzuki couplings, particularly with electron-deficient or heteroaromatic aryl iodides.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources within your reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[1][2] The Pd-H species then undergoes reductive elimination with the aryl group on the palladium intermediate, yielding the undesired Ar-H byproduct.[1][2]

Troubleshooting Strategies:

  • Choice of Base: Avoid amine bases if hydrodehalogenation is significant. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred as they are less likely to be a hydride source.[3][4]

  • Solvent Selection: Be cautious with alcohol-based solvents. While sometimes effective, they can serve as a hydride source.[2] Consider switching to aprotic solvents like dioxane, THF, or toluene.[2][5] If an alcohol is necessary, using it in combination with an aprotic solvent may mitigate the issue.

  • Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can accelerate the desired reductive elimination of the product, outcompeting the dehalogenation pathway.[1]

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.[6] Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessary heating after completion.[3]

Q2: I'm observing a significant amount of homocoupling of my boronic acid (Ar'-Ar'). What leads to this, and what are the best mitigation tactics?

A2: Homocoupling of the boronic acid is another prevalent side reaction, often driven by the presence of oxygen in the reaction mixture.[2][3] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[3] This is particularly problematic if you are using a Pd(II) precatalyst, such as Pd(OAc)₂, which requires in-situ reduction to the active Pd(0) species. This reduction can sometimes proceed via the homocoupling of the boronic acid.[2][3]

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.[3] Ensure your solvents and the reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles.[3]

  • Catalyst Choice: Start with a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can promote homocoupling.[3] Modern pre-catalysts that readily form the active Pd(0) species are also excellent choices.[3]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its instantaneous concentration, thereby reducing the rate of homocoupling.[6]

  • Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[7]

Q3: My boronic acid seems to be decomposing, leading to low yields. What is happening, and how can I improve its stability?

A3: The issue you're encountering is likely protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This is a well-known decomposition pathway for boronic acids, especially heteroaryl boronic acids, and is often accelerated under the basic and sometimes aqueous conditions of the Suzuki coupling.[2][8][9]

Troubleshooting Strategies:

  • Use Boronic Esters or Trifluoroborates: Boronic acids can be protected to enhance their stability. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborates are more robust alternatives.[2][10] MIDA boronates and trifluoroborates are particularly useful in "slow release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[8][10]

  • Anhydrous Conditions: For particularly sensitive boronic acids, switching to anhydrous reaction conditions can suppress protodeboronation.[9] This requires rigorously dried solvents and reagents.

  • Optimize Base and Temperature: The rate of protodeboronation is highly pH-dependent and often increases at higher pH and temperature.[9] Screening different bases and using the minimum necessary temperature can be beneficial.[4]

  • Faster Catalysis: Employing a more active catalyst system that promotes a faster cross-coupling reaction can help the desired reaction outcompete the undesired protodeboronation.[8]

Troubleshooting Guide

This section provides a more detailed, workflow-oriented approach to diagnosing and solving common issues.

Observed Problem Potential Cause(s) Recommended Actions & Underlying Rationale
High levels of dehalogenated aryl iodide (Ar-I → Ar-H) 1. Inappropriate Base: Amine or alkoxide bases acting as hydride sources. 2. Reactive Solvent: Alcohols (e.g., MeOH, EtOH) can be hydride donors. 3. Slow Reductive Elimination: The final step of the catalytic cycle is slower than the dehalogenation pathway.Action 1: Base Screening. Switch to an inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][11][12] Rationale: These are less likely to generate Pd-H species. Action 2: Solvent Change. Replace alcoholic solvents with aprotic alternatives like 1,4-dioxane, THF, or toluene.[2][13] Rationale: Removes a potential source of hydrides. Action 3: Ligand Optimization. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][14] Rationale: These ligands accelerate reductive elimination, favoring product formation.
Significant homocoupling of boronic acid (2 x Ar'-B(OH)₂ → Ar'-Ar') 1. Presence of Oxygen: O₂ can promote the oxidative dimerization of the boronic acid. 2. Use of Pd(II) Precatalyst: In-situ reduction of Pd(II) to Pd(0) can consume the boronic acid, leading to homocoupling.Action 1: Improve Degassing. Use multiple freeze-pump-thaw cycles or sparge the reaction mixture with an inert gas for at least 30 minutes.[3] Rationale: Rigorously removes dissolved oxygen. Action 2: Use a Pd(0) Source. Start with a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] Rationale: This eliminates the need for an in-situ reduction step that can trigger homocoupling.
Low yield with recovery of aryl iodide starting material 1. Inefficient Oxidative Addition: The first step of the catalytic cycle is slow. 2. Catalyst Deactivation: The palladium catalyst is being poisoned or is decomposing. 3. Poor Boronic Acid Reactivity: The boronic acid is not transmetalating effectively.Action 1: Ligand and Catalyst Choice. For the less reactive aryl iodides, more electron-rich ligands can promote oxidative addition.[2][14] Ensure the catalyst is fresh and active.[3][15] Action 2: Check Reagent Purity. Ensure all reagents, especially the boronic acid and solvents, are pure and free from potential catalyst poisons.[3][16] Action 3: Base Selection. The base is crucial for activating the boronic acid for transmetalation.[17][18] Screen different bases to find one that is effective for your specific substrate combination.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Bulky Phosphine Ligand

This protocol is a good starting point for complex aryl iodides where side reactions are a concern.

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the aryl iodide, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction vessel.

  • Add the 1,4-dioxane and water.

  • Thoroughly degas the reaction mixture by sparging with argon or nitrogen for 20-30 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Suzuki Coupling Side Reactions

G start Low Yield or Side Products Observed check_dehalogenation Predominant Side Product: Hydrodehalogenation (Ar-H)? start->check_dehalogenation check_homocoupling Predominant Side Product: Homocoupling (Ar'-Ar')? check_dehalogenation->check_homocoupling No action_dehalogenation 1. Switch to inorganic base (K3PO4). 2. Use aprotic solvent (Dioxane). 3. Employ bulky, e--rich ligand (SPhos). check_dehalogenation->action_dehalogenation Yes check_protodeboronation Predominant Side Product: Protodeboronation (Ar'-H)? check_homocoupling->check_protodeboronation No action_homocoupling 1. Improve degassing (Freeze-Pump-Thaw). 2. Use Pd(0) precatalyst. 3. Consider slow addition of boronic acid. check_homocoupling->action_homocoupling Yes action_protodeboronation 1. Use boronic ester (pinacol) or trifluoroborate. 2. Employ anhydrous conditions. 3. Optimize base and temperature. check_protodeboronation->action_protodeboronation Yes optimize Systematically Optimize: - Catalyst/Ligand Screen - Base Screen - Solvent Screen - Temperature Titration check_protodeboronation->optimize No / Multiple Issues action_dehalogenation->optimize action_homocoupling->optimize action_protodeboronation->optimize

Caption: A decision tree for troubleshooting common Suzuki coupling side reactions.

The Suzuki-Miyaura Catalytic Cycle and Points of Side Reaction Intervention

Suzuki_Cycle cluster_boronic Boronic Acid Reagent Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_intermediate Ar-Pd(II)-I(L_n) OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_intermediate->Transmetalation Dehalogenation Hydrodehalogenation (forms Ar-H) PdII_intermediate->Dehalogenation [Pd-H] species PdII_diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_diaryl Homocoupling Homocoupling (forms Ar'-Ar') Transmetalation->Homocoupling O₂ Pd(II) RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation (forms Ar'-H) BoronicAcid Ar'-B(OR)₂ BoronicAcid->Protodeboronation H₂O Base

Caption: The Suzuki catalytic cycle with key intervention points for side reactions.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed. (2011-08-22). Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022-09-10). Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022-01-18). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018-05-23). Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. (2000-06-29). Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. (2024-05-24). Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024-09-08). Available at: [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019-02-26). Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007-04-18). Available at: [Link]

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF - ResearchGate. (2026-02-07). Available at: [Link]

Sources

Click Chemistry Technical Support: Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Troubleshooting Assigned Specialist: Senior Application Scientist

Mission Statement

While "Click Chemistry" implies a guaranteed, snap-together reaction, the reality in complex drug discovery and bioconjugation is often different. Steric hindrance—caused by bulky protein folds, tertiary carbon centers, or dense surface functionalization—is the primary cause of reaction stalling.

This guide moves beyond standard protocols to provide engineered solutions for sterically demanding Azide-Alkyne Cycloadditions. We focus on Ligand Engineering (CuAAC) and Reagent Geometry (SPAAC) to restore reactivity.

Visual Troubleshooting Logic

Before modifying your chemistry, identify the specific steric bottleneck using the decision matrix below.

Troubleshooting cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Strain-Promoted) cluster_Internal Internal Alkyne? Start Reaction Stalled/Low Yield CheckType Identify Reaction Type Start->CheckType CuNode CuAAC Reaction CheckType->CuNode SpNode SPAAC Reaction CheckType->SpNode IntNode Alkyne Substitution CheckType->IntNode LigandCheck Current Ligand? CuNode->LigandCheck Sol1 Switch to BTTES/BTTAA (Prevents Cu aggregation) LigandCheck->Sol1 Using TBTA/THPTA? ReagentCheck Current Cyclooctyne? SpNode->ReagentCheck Sol2 Switch to BCN (Lower Steric Demand) ReagentCheck->Sol2 Using DBCO/DIBO? Sol3 Switch to RuAAC (Ruthenium Catalysis) IntNode->Sol3 Non-Terminal Alkyne

Figure 1: Decision matrix for diagnosing steric failure modes in click chemistry workflows.

Module 1: CuAAC Troubleshooting (Copper-Catalyzed)

The Issue: You are reacting a tertiary azide or a buried alkyne inside a protein pocket. Standard ligands like TBTA or THPTA are failing to drive the reaction to completion.

The Mechanism of Failure: Standard ligands often fail in steric cases because they do not sufficiently protect the Cu(I) species. Without robust protection, Cu(I) is prone to oxidation or, critically, polynuclear aggregation . Sterically hindered substrates require a monomeric, highly active Cu(I) center that can penetrate the steric shield.

Q: Why is my reaction with TBTA stalling after 30 minutes?

A: TBTA is poorly soluble in water and forms catalytic complexes that are easily deactivated by oxidation. For sterically hindered substrates, the reaction kinetics are already slow; if the catalyst dies before the slow reaction can occur, you get low yields.

Q: What is the solution for "buried" residues?

A: Switch to BTTES or BTTAA . These ligands possess specific geometries (such as tert-butyl groups in BTTES) that create a protective "pocket" around the Cu(I) ion. This steric bulk on the ligand paradoxically helps the reaction by preventing the formation of inactive copper clusters (polymerization), keeping the copper in a reactive, monomeric state long enough to label the hindered substrate [1].

Protocol: High-Efficiency Steric CuAAC Use this for tertiary azides or cell-surface labeling.

ComponentConcentrationRole
CuSO₄ 50–100 µMCopper source. Slightly higher loading helps drive kinetics.
Ligand (BTTES) 300–600 µMCritical: Maintain a 6:1 Ligand:Cu ratio. BTTES prevents cytotoxicity and maintains catalyst turnover.
Sodium Ascorbate 2.5–5 mMReductant. Keep in large excess (50x) to combat oxidation over longer reaction times.
Time 1–2 HoursSteric reactions are slow. Do not stop at 30 mins.

Expert Tip: Premix the CuSO₄ and BTTES separately before adding them to the reaction. This ensures the active complex forms before the copper encounters interfering species in the lysate/buffer.

Module 2: SPAAC Troubleshooting (Copper-Free)

The Issue: You are using DBCO (ADIBO) for live-cell labeling, but it is not reacting with your specific azide-modified protein, despite DBCO being known for "fast kinetics."

The Mechanism of Failure: While DBCO has a high intrinsic rate constant (


) due to high ring strain, it is bulky and lipophilic. If your azide is located in a sterically crowded environment (e.g., a tertiary carbon or a protein cleft), the fused benzene rings of DBCO physically clash with the surroundings, preventing the transition state [2].
Q: Should I switch reagents if DBCO fails?

A: Yes. Switch to BCN (Bicyclo[6.1.0]nonyne) . Although BCN generally has a lower intrinsic reaction rate than DBCO for simple substrates, it is significantly smaller and less sterically demanding. In "head-to-head" comparisons involving tertiary azides, BCN often outperforms DBCO because it can physically access the reactive site [3].

Comparative Data: Steric Sensitivity

ReagentSteric BulkLipophilicityPerformance on Primary AzidePerformance on Tertiary/Buried Azide
DBCO High (Fused rings)HighExcellent (

)
Poor (Significant rate drop)
BCN Low (Compact)ModerateGood (

)
Robust (Retains reactivity)
Q: Can I use heat to overcome the barrier?

A: Only if your sample is non-biological. For small molecule synthesis, heating to 40–50°C can overcome the activation energy barrier caused by steric repulsion. For bioconjugation, this will denature your protein. Instead, add a PEG4 spacer between your biomolecule and the azide. This moves the reactive group away from the "steric shadow" of the protein surface.

Module 3: The "Nuclear Option" (RuAAC)

The Issue: You are trying to click an azide to an internal alkyne (e.g., R-C≡C-R). CuAAC and SPAAC are failing completely.

The Solution: CuAAC strictly requires terminal alkynes. Internal alkynes are sterically inaccessible to the copper acetylide mechanism. You must use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

  • Catalyst: [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].

  • Mechanism: Ruthenium forms a metallacycle that tolerates substitution on both sides of the alkyne [4].

  • Note: This produces 1,5-disubstituted triazoles (unlike the 1,4-regioselectivity of CuAAC).[1][2]

References
  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. (Demonstrates BTTES superiority for steric/biological applications).

  • Dommerholt, J., et al. (2010).[3] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie. (Establishes BCN properties).

  • Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkynes and Azides." Accounts of Chemical Research. (Comparison of kinetics and steric sensitivity between DBCO and BCN).

  • Boren, B. C., et al. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.[4] (Definitive guide on RuAAC for internal alkynes).

Sources

Technical Support Center: Preventing Premature Decomposition of Azido-Containing Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azide Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic safety warnings and delve into the mechanistic causality of azide instability. Organic azides are highly versatile reagents in bioconjugation, click chemistry, and materials science, but their energetic nature demands rigorous handling protocols to prevent premature—and potentially explosive—decomposition.

This guide provides self-validating workflows, thermodynamic rules, and troubleshooting FAQs to ensure the integrity of your reagents and the safety of your laboratory.

The Thermodynamics of Azide Stability

The stability of an organic azide is fundamentally dictated by its chemical structure and energy density. During the scission of the azide bond, elemental nitrogen (


) is released alongside approximately 90 kcal/mol of energy [1]. If the carbon skeleton is insufficient to dissipate this energy, violent decomposition occurs.

Before synthesizing or storing any azido-containing reagent, evaluate its stability using the quantitative thresholds summarized in the table below.

Stability MetricSafe ThresholdHigh-Risk ThresholdHandling & Storage Protocol
Carbon-to-Nitrogen (C/N) Ratio


Stable (C/N

3):
Can be isolated up to 20g. Caution (1

C/N < 3):
Store at < 1 M concentration, max 5g, at -18 °C. Danger (C/N < 1): Never isolate. Generate in situ only (< 1g) [2, 3].
The "Rule of Six"

carbons per azide

carbons per azide
Ensure at least six carbon atoms (or equivalently sized atoms) per energetic functional group (azide, diazo, nitro) to provide sufficient dilution [2, 4].
Thermal Limit

°C (during workup)

°C
Elevated temperatures trigger thermal decomposition into highly reactive nitrenes. Keep rotary evaporation bath temperatures strictly below 40 °C [1].
Troubleshooting Guide & FAQs

Q1: Why did my organic azide decompose spontaneously at room temperature during rotary evaporation? A: Spontaneous thermal decomposition during concentration is almost always caused by a violation of the C/N ratio or the Rule of Six, combined with the removal of stabilizing solvent mass. When the C/N ratio is between 1 and 3, the azide relies on the solvent to act as a heat sink. Concentrating these compounds to neat oils removes this buffer, causing localized heating that triggers a runaway exothermic release of


 [2, 3]. Solution: Never concentrate azides with a C/N ratio < 3 to dryness. Always store them as solutions (maximum 1 M concentration) [4].

Q2: How do I prevent the photolytic degradation of light-sensitive azides during long-term storage? A: Organic azides are highly sensitive to ultraviolet and visible light (peak sensitivity often around 3800 Å), which initiates a photochemical scission of the azide group to form a highly reactive singlet nitrene intermediate [1]. This nitrene will rapidly cross-link or abstract hydrogen from surrounding molecules, degrading your reagent. Solution: Store all azido-containing reagents in opaque or amber plastic containers at -18 °C. Avoid transparent glass vials, as they offer zero protection against ambient laboratory fluorescent lighting [3, 4].

Q3: We scaled up our azide synthesis, but the batch decomposed violently during the aqueous workup. What caused this? A: Trace metal contamination is the most common culprit for unexpected decomposition during scale-up. If you used metal spatulas, brass/copper plumbing, or stainless steel needles, the azide can react to form heavy metal azides (e.g., copper azide, lead azide)[2, 4]. These inorganic salts are notoriously shock-sensitive and can detonate with minimal friction, triggering the decomposition of the entire organic batch. Solution: Strictly use Teflon, polypropylene, or ceramic spatulas and equipment when handling azides. Ensure your fume hood drains do not contain copper or lead piping [3].

Q4: Can I use dichloromethane (DCM) or chloroform to extract my azide? A: Absolutely not. Halogenated solvents must never be used as reaction media or extraction solvents for azides. Azide ions can react with DCM or chloroform to form diazidomethane and triazidomethane, respectively. These polyazidomethanes are extremely unstable and highly explosive even in solution [3, 4]. Solution: Use diethyl ether, ethyl acetate, or hexanes for extractions.

Mechanistic Pathways of Azide Decomposition

Understanding the pathways of azide degradation allows researchers to preemptively design self-validating safety protocols. The diagram below illustrates how different external stimuli drive decomposition.

DecompositionPathways Azide Organic Azide (R-N3) Thermal Thermal Activation (>100°C or Concentration) Azide->Thermal Photo Photochemical (UV/Vis Light <400nm) Azide->Photo Metal Trace Heavy Metals (Cu, Pb, Fe) Azide->Metal Nitrene Nitrene Intermediate [R-N] + N2↑ Thermal->Nitrene Explosion Violent Detonation Thermal->Explosion If C/N < 1 Photo->Nitrene MetalAzide Heavy Metal Azide (Shock Sensitive) Metal->MetalAzide Crosslink Polymer Crosslinking / Reagent Degradation Nitrene->Crosslink MetalAzide->Explosion

Mechanistic pathways of organic azide decomposition via thermal, photochemical, and metal-catalyzed routes.

Standard Operating Procedure: Safe Synthesis, Isolation, and Storage

To ensure maximum stability and prevent premature decomposition, adhere to the following step-by-step methodology when handling azido-containing reagents.

Step 1: Pre-Reaction Stability Assessment

  • Calculate the Carbon-to-Nitrogen (C/N) ratio of your target molecule.

  • If

    
    , restrict the reaction scale to 
    
    
    
    grams. If
    
    
    , redesign the experiment to use the azide only as a transient, non-isolated intermediate [2, 3].

Step 2: Reaction Setup & Execution

  • Conduct all operations inside a certified chemical fume hood with the sash positioned as low as possible. Place a portable blast shield in front of the reaction vessel [3].

  • Use strictly non-halogenated solvents (e.g., THF, DMF, or DMSO).

  • Employ Teflon-coated magnetic stir bars. Do not use metal spatulas or metal syringe needles to transfer reagents.

Step 3: Aqueous Workup & Purification

  • Quench the reaction carefully. If unreacted sodium azide remains, ensure the pH is kept

    
     at all times to prevent the formation of highly toxic and volatile hydrazoic acid (
    
    
    
    )[3, 4].
  • Extract the product using diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter using a fritted glass funnel or plastic funnel.

Step 4: Concentration & Storage

  • Transfer the filtrate to a rotary evaporator. Set the water bath temperature to a maximum of 35–40 °C .

  • Crucial Step: Do not concentrate to complete dryness if the C/N ratio is

    
    . Leave the azide as a concentrated solution (maximum 1 M) [4].
    
  • Transfer the final reagent to an amber plastic vial (or amber glass wrapped in aluminum foil) to prevent photolytic nitrene formation.

  • Store immediately at -18 °C in a dedicated explosion-proof freezer, strictly segregated from Brønsted acids and heavy metals [3].

Workflow Start 1. Evaluate Azide Stability (Calculate C/N Ratio & Rule of Six) Synthesis 2. Synthesis in Fume Hood (Blast Shield, No Halogenated Solvents) Start->Synthesis Workup 3. Aqueous Workup (pH > 9, Teflon/Plastic Spatulas Only) Synthesis->Workup Concentration 4. Concentration (Water Bath < 40°C, Do Not Dry if C/N < 3) Workup->Concentration Storage 5. Long-Term Storage (-18°C, Amber Vial, < 1M Concentration) Concentration->Storage

Standard experimental workflow for the safe synthesis, isolation, and long-term storage of organic azides.

References
  • Schock, M.; Bräse, S. "Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences." Molecules, MDPI.[Link]

  • Stanford University Environmental Health & Safety. "Information on Azide Compounds." Stanford EH&S.[Link]

  • University of California Santa Barbara (UCSB). "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB EH&S.[Link]

  • University of Pittsburgh Environmental Health & Safety. "Safe Handling of Azides (EH&S Guideline Number: 04-028)." Pitt EH&S.[Link]

Technical Support Center: Solvent Optimization for Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PD-SOLV-OPT-2024

Introduction: Beyond "Dissolve and Stir"

Welcome to the Solvent Optimization Center. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.), the solvent is not merely a medium; it is a ligand, a thermal sink, and a kinetic switch.

A common misconception is that solubility equals suitability. However, polar solvents can stabilize anionic palladium intermediates, altering chemoselectivity, while coordinating solvents can inhibit the oxidative addition step by saturating the metal center. This guide provides self-validating protocols to optimize these variables, moving you from "trial-and-error" to rational design.

Module 1: Green Solvent Selection & Replacement

User Query: "I need to replace DMF and NMP due to toxicity concerns (REACH restrictions), but my substrates are polar. What are my drop-in replacements?"

Technical Insight

Direct replacement of dipolar aprotic solvents (DMF, NMP, DMAC) is challenging because they possess unique solubilizing power. However, "Green" alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) offer superior process safety profiles (lower peroxide formation) and unique physicochemical advantages.

Solvent Comparison Data
FeatureTHF (Legacy)2-MeTHF (Recommended)CPME (High Temp)DMF/NMP (Toxic)
Boiling Point 66 °C80 °C106 °C153 °C / 202 °C
Water Miscibility Miscible (100%)Limited (14 g/100g )Very Low (1.1 g/100g )Miscible
Peroxide Formation High RiskLow RiskVery Low RiskLow Risk
Phase Separation Requires salting outClean separationClean separationDifficult/Emulsions
Green Score (GSK) ProblematicRecommended Recommended Hazardous
The "Drop-In" Protocol: Switching to 2-MeTHF

Why it works: 2-MeTHF has a higher boiling point than THF, allowing for faster kinetics (Arrhenius effect) without pressurized vessels. Its limited water miscibility enables direct aqueous workups without solvent exchange.

  • Solubility Check: Dissolve 100 mg of limiting reagent in 1 mL of 2-MeTHF at room temperature. If insoluble, heat to 60 °C.

  • Reaction Setup:

    • Solvent: 2-MeTHF (degassed).

    • Base: Use aqueous solutions (e.g., K₂CO₃ in H₂O) in a 4:1 (Organic:Aqueous) ratio. The biphasic nature of 2-MeTHF supports efficient phase transfer catalysis.

  • Workup: Upon completion, simply add water. The layers will separate cleanly (unlike THF). Drain aqueous layer; the product remains in the organic phase.

Module 2: Troubleshooting Kinetics & Chemoselectivity

User Query: "My reaction stalls after 50% conversion, or I am seeing unexpected regioselectivity (e.g., coupling at -OTf instead of -Cl)."

Root Cause Analysis
  • Catalyst Deactivation (The Stall): Coordinating solvents (MeCN, DMSO) can compete with phosphine ligands for the Pd(0) center, impeding the oxidative addition step.

  • Anionic Stabilization (The Switch): Highly polar solvents stabilize anionic palladate intermediates (e.g., [L₂Pd(Ar)Cl]⁻), which can invert the selectivity preference between Chloride and Triflate leaving groups.

Visualizing Solvent Logic

SolventLogic Start Start: Reaction Stalled or Poor Selectivity CheckCoord Is Solvent Coordinating? (MeCN, DMSO, Pyridine) Start->CheckCoord CheckPolarity Is Solvent Highly Polar? (DMF, DMAc) CheckCoord->CheckPolarity No Action1 Switch to Non-Coordinating (Toluene, 2-MeTHF, Dioxane) CheckCoord->Action1 Yes Action2 Selectivity Issue? (Cl vs OTf) CheckPolarity->Action2 Yes Outcome1 Restores Oxidative Addition Rate Action1->Outcome1 Outcome2 Polar Solvents favor -OTf Non-Polar favor -Cl Action2->Outcome2

Figure 1: Decision tree for diagnosing solvent-induced kinetic stalling or selectivity inversion.

Corrective Action: The "Non-Polar Spike"

If using a polar solvent is mandatory for solubility but kinetics are slow:

  • Dilution: Reduce polarity by adding a co-solvent like Toluene or CPME (1:1 ratio).

  • Temperature: Increase temperature by 10 °C to overcome the activation energy barrier raised by solvent coordination.

Module 3: The Suzuki Protocol (Protodeboronation)

User Query: "My boronic acid is disappearing, but I'm mostly getting the de-borylated arene (Ar-H) instead of the product."

Mechanism of Failure

This is Protodeboronation .[1] It is accelerated by:

  • High pH: Formation of the boronate "ate" complex (necessary for transmetallation) makes the C-B bond susceptible to hydrolysis.

  • Water: The proton source.[2]

  • Substrate: 2-heteroaryl boronic acids (2-pyridine, 2-furan) and polyfluorinated aryls are notoriously unstable.

Protocol: Anhydrous Suzuki-Miyaura

Standard aqueous conditions (Dioxane/H₂O) are fatal for sensitive boronic acids. Use this anhydrous "dump-and-stir" method.

Reagents:

  • Base: Anhydrous K₃PO₄ (finely ground). Note: Carbonates are often too weak in anhydrous media.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos for chlorides).

Step-by-Step:

  • Drying: Flame-dry reaction vessel under Argon.

  • Loading: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add anhydrous solvent.[1] Crucial: Water content must be <50 ppm.

  • Catalyst: Add Pd catalyst/ligand last.

  • Temperature: Heat to 80-100 °C.

  • Validation: If Ar-H persists, switch the boronic acid to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt, which slowly release the active species.

Module 4: Advanced Aqueous Systems (Micellar Catalysis)

User Query: "I want to run reactions in water to be truly 'Green', but my organics don't dissolve."

The Solution: Surfactant-Mediated Chemistry

Using engineered surfactants like TPGS-750-M , you can create lipophilic "nanoreactors" within water. This allows hydrophobic substrates to react at high concentrations within the micelle, often at room temperature.

Visualizing Micellar Catalysis

Micellar Water Bulk Water Phase (Transport Medium) Micelle Micelle Core (Lipophilic Pocket) Micelle->Micelle High Effective Concentration Product Product (Ar-Ar) Micelle->Product Ejected Substrate Substrates (Ar-X, Ar-B) Substrate->Water Insoluble Substrate->Micelle Migrates In

Figure 2: Mechanism of Micellar Catalysis. Reactants migrate from the aqueous bulk into the lipophilic micelle core, effectively increasing local concentration and rate.

Standard Protocol: TPGS-750-M[3]
  • Surfactant Prep: Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Reaction: Add substrates and catalyst (e.g., Pd(dtbpf)Cl₂) to the aqueous surfactant solution.

  • Conditions: Stir vigorously at Room Temperature to 45 °C.

  • Extraction: The product often precipitates out or can be extracted with a minimal amount of "Green" solvent (Ethyl Acetate or MTBE). No DMF/DMSO removal required.

References

  • Solvent Selection Guides

    • Henderson, R. K., et al. (2011).[3] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[4][5] Green Chemistry.

  • Solvent Effects on Mechanism

    • Biolatto, B., et al. (2003).[6] "Suzuki Cross-Coupling Reactions: Solvent Effects." Journal of Organic Chemistry.

  • 2-MeTHF Applications

    • Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry."[7] ChemSusChem.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Protodeboronation of Heteroarylboronic Acids." Angewandte Chemie International Edition.

  • Micellar Catalysis

    • Lipshutz, B. H., et al. (2011).[3] "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta.

Sources

Validation & Comparative

The "Click-and-Couple" Paradigm: Characterization of Bioconjugates Formed with 1-((5-Azidopentyl)oxy)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Aryl Iodide-Azide Linkers

In the expanding toolkit of bioconjugation, 1-((5-Azidopentyl)oxy)-4-iodobenzene (hereafter referred to as Azide-C5-ArI ) represents a specialized class of heterobifunctional linkers designed for sequential orthogonal ligation . Unlike standard amine-reactive (NHS) or thiol-reactive (Maleimide) linkers, Azide-C5-ArI utilizes two bioorthogonal handles: an alkyl azide for Click chemistry and an aryl iodide for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

This guide objectively characterizes bioconjugates formed with Azide-C5-ArI, comparing its performance against traditional linkers in the context of DNA-Encoded Library (DEL) synthesis and advanced protein modification.

Comparative Analysis: Azide-C5-ArI vs. Standard Linkers

The selection of a linker dictates the stability, homogeneity, and downstream utility of the bioconjugate. The table below contrasts Azide-C5-ArI with industry-standard alternatives.

Table 1: Performance Matrix of Heterobifunctional Azide Linkers
FeatureAzide-C5-ArI (The Subject)NHS-Azide (Standard Amine)Maleimide-Azide (Standard Thiol)
Primary Reactivity Pd-Catalyzed Cross-Coupling (Aryl Iodide)Lysine Amine (NHS Ester)Cysteine Thiol (Maleimide)
Secondary Reactivity CuAAC / SPAAC (Azide)CuAAC / SPAAC (Azide)CuAAC / SPAAC (Azide)
Chemoselectivity High (Orthogonal to native groups)Low (Reacts with any primary amine)High (Specific to reduced thiols)
Hydrolytic Stability Excellent (Ether/Aryl Iodide are stable)Poor (NHS hydrolyzes in minutes)Moderate (Ring opening can occur)
Linker Hydrophobicity High (Requires organic co-solvent)Low to Moderate Moderate
Primary Application DNA-Encoded Libraries (DELs) , Fragment-Based DiscoveryNon-specific Protein LabelingSite-Specific Antibody Conjugation
Key Limitation Requires Pd Catalyst (Metal toxicity/removal)Heterogeneous product mixtureRetro-Michael addition (instability)

Expert Insight:

“While NHS and Maleimide linkers are workhorses for direct attachment, Azide-C5-ArI is the superior choice for modular synthesis . Its aryl iodide moiety remains inert under physiological conditions until activated by a catalyst, allowing for the construction of complex libraries on DNA or protein scaffolds without side reactions with native nucleophiles.”

Experimental Workflows & Characterization

To validate the utility of Azide-C5-ArI, we define a two-step "Click-and-Couple" workflow. This protocol is self-validating: the success of the first step (Click) is a prerequisite for the solubility and reactivity of the second step (Suzuki).

Workflow Diagram: Sequential Ligation

The following diagram illustrates the logical flow of constructing a bioconjugate using Azide-C5-ArI, specifically targeting a DNA-tagged small molecule library.

G Start Alkyne-Tagged Biomolecule (DNA/Protein) Step1 Step 1: CuAAC Click (Formation of Triazole) Start->Step1 Linker Azide-C5-ArI (Linker) Linker->Step1 Intermediate Intermediate Conjugate (Ar-I Functionalized) Step1->Intermediate 1,2,3-Triazole Linkage Step2 Step 2: Suzuki Coupling (Pd Catalyst, Base) Intermediate->Step2 Reagent Boronic Acid Payload (R-B(OH)2) Reagent->Step2 Final Final Bioconjugate (Biaryl Product) Step2->Final C-C Bond Formation

Caption: Sequential ligation workflow utilizing Azide-C5-ArI. Step 1 installs the linker via Click Chemistry; Step 2 functionalizes the Aryl Iodide via Suzuki Coupling.

Protocol 1: Characterization of the Intermediate (Step 1 Product)

Objective: Confirm the successful attachment of Azide-C5-ArI to an alkyne-modified DNA oligonucleotide (e.g., 5'-Hexynyl-DNA).

  • Reaction: Mix Alkyne-DNA (100 µM) with Azide-C5-ArI (500 µM, 5 eq) in 50% DMSO/H2O. Add Cu-TBTA catalyst. Incubate 1h at RT.

  • Purification: Ethanol precipitation to remove excess linker and copper.

  • Validation (LC-MS):

    • Method: IP-RP-HPLC (Ion-Pairing Reversed-Phase) coupled to ESI-MS.

    • Diagnostic Signal: Look for the mass shift corresponding to the linker addition.

    • Calculation:

      
      .
      
    • Isotopic Pattern: The presence of the Iodine atom (

      
      ) is distinct. Unlike Bromine (1:1 doublet), Iodine is monoisotopic but has a large mass defect.
      
    • Failure Mode: If the mass shift is observed but the product precipitates, the hydrophobic pentyl-aryl chain may be destabilizing the DNA. Increase DMSO content or use a shorter linker variant.

Protocol 2: Functional Validation via Suzuki Coupling (Step 2)

Objective: Prove the Aryl Iodide is active and accessible for cross-coupling.

  • Reaction: Dissolve the Ar-I-DNA intermediate in degassed buffer/MeCN (4:1). Add Phenylboronic acid (50 eq),

    
     (catalyst), and sSPhos (ligand). Incubate at 37°C for 2h.
    
  • Analysis (LC-MS):

    • Success Criteria: Complete conversion of the Ar-I precursor to the Biaryl product.

    • Mass Shift: Loss of Iodine (-126.9 Da) and gain of Phenyl group (+77.1 Da). Net shift:

      
       (depending on the boronic acid).
      
    • UV-Vis: The formation of a biaryl system often introduces a new absorption band or bathochromic shift compared to the isolated aryl iodide.

Technical Specifications & Reference Data

Physicochemical Properties of Azide-C5-ArI
  • Molecular Formula:

    
    
    
  • Molecular Weight: 331.15 g/mol

  • Solubility: Low in water (< 1 mM); High in DMSO, DMF, MeOH.

  • Stability: Stable at RT in solid state. Avoid light exposure (Aryl Iodides can be photosensitive over long periods).

Analytical Fingerprint (1H NMR in )

To verify the purity of the linker before conjugation, look for these diagnostic signals:

  • 
     7.55 (d, 2H):  Aromatic protons adjacent to Iodine (deshielded).
    
  • 
     6.68 (d, 2H):  Aromatic protons adjacent to Ether oxygen (shielded).
    
  • 
     3.95 (t, 2H): 
    
    
    
    (Ether linkage).
  • 
     3.30 (t, 2H): 
    
    
    
    (Azide methylene).
  • Coupling Pattern: The aromatic region shows a classic

    
     system characteristic of 1,4-disubstituted benzenes.
    

References

  • Suzuki-Miyaura Cross-Coupling on DNA

    • Title: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.[1]

    • Source: Frontiers in Chemistry (2019).
    • URL:[Link]

  • Bioconjugation Chemistry of Aryl Halides

    • Title: Arylation Chemistry for Bioconjugation.[1][2][3][4][5]

    • Source: Chemical Reviews (NIH/PMC).
    • URL:[Link]

  • General Click Chemistry Reagents

    • Title: A Comparative Guide to Azide-Containing Reagents for Bioconjugation.[3]

    • Source: BenchChem.[3]

  • Characterization of ADCs and Linkers

    • Title: Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates.[6]

    • Source: RSC Advances (2024).
    • URL:[Link]

Sources

HPLC and mass spectrometry analysis of "1-((5-Azidopentyl)oxy)-4-iodobenzene" conjugates

Author: BenchChem Technical Support Team. Date: March 2026

A Performance Comparison Guide

Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Chemists, Proteomics Researchers, and Medicinal Chemists.

Executive Summary: The Dual-Function Advantage

1-((5-Azidopentyl)oxy)-4-iodobenzene represents a specialized class of heterobifunctional linkers. Unlike standard aliphatic azides used solely for bioorthogonal "click" chemistry, this molecule incorporates an aryl iodide moiety. This structural addition serves two critical analytical functions:

  • Enhanced UV Detectability: The aryl chromophore allows for standard HPLC-UV monitoring (254 nm), which is often impossible with PEG-azide or aliphatic azide linkers.

  • Unique Mass Defect: The iodine atom (

    
    ) introduces a significant negative mass defect and a distinct monoisotopic signal, acting as a "mass tag" to validate conjugate identity in complex mixtures.
    

This guide compares the analytical performance of this aryl-iodide linker against standard alternatives, providing optimized protocols for its characterization.

Comparative Analysis: Aryl Iodide vs. Standard Linkers[1]

The following table contrasts the performance of This compound (referred to as Ar-I-N3 ) against two common alternatives: a standard Aliphatic Azide (e.g., 5-azidopentanol derivatives) and a Biotin-Azide linker.

Table 1: Analytical Performance Matrix
FeatureAr-I-N3 (Subject) Aliphatic Azide (Alt 1) Biotin-Azide (Alt 2)
HPLC Retention High (Hydrophobic). Elutes late on C18 (>60% B).Low/Moderate . Elutes early to mid-gradient.Moderate . Elutes mid-gradient.
UV Sensitivity High . Strong absorption at 254 nm (Aryl ether).Negligible . Requires ELSD or MS detection.Low . Weak absorption at 210-220 nm.
MS Ionization Excellent . Iodine enhances ionization; distinct mass defect.Good . Standard [M+H]+.Good . Often dominates spectra; suppresses other ions.
Fragmentation Diagnostic . Loss of N

(-28 Da) and Iodine radical (if high energy).
Generic . Loss of N

and alkyl chain scission.
Complex . Biotin fragments (m/z 227) often obscure linker data.
Conjugate Validation High Confidence . Iodine mass tag confirms presence.Moderate . Relies solely on accurate mass.High . Biotin affinity confirms presence (Western Blot).

Expert Insight: While Biotin-Azides are superior for enrichment, Ar-I-N3 is superior for analytical validation of reaction yields. The aryl iodide provides a built-in UV handle for quantifying conjugation efficiency without needing a secondary stain.

Experimental Protocols
3.1. Sample Preparation: The "Click" Conjugation Model

To analyze the linker, we utilize a model Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Reagents:

    • Linker: this compound (10 mM in DMSO).

    • Model Alkyne: Propargyl alcohol (15 mM in water).

    • Catalyst: CuSO

      
       (1 mM) + Sodium Ascorbate (5 mM).
      
  • Reaction: Incubate at RT for 1 hour. Quench with EDTA (10 mM) to strip copper prior to LC-MS injection (crucial to prevent ion source contamination).

3.2. HPLC-UV/MS Method
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Table:

Time (min) % B Description
0.00 5 Equilibration
1.00 5 Load/Desalt
8.00 95 Linear Gradient
10.00 95 Wash (Elution of Ar-I-N3)

| 10.10 | 5 | Re-equilibration |

3.3. Mass Spectrometry Parameters (ESI-Q-TOF)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 135 V (Optimized to prevent in-source loss of N

    
    ).
    
  • Collision Energy:

    • Scan 1 (Full MS): 0 eV.

    • Scan 2 (MS/MS): 20-40 eV ramp (to induce triazole/linker fragmentation).

Data Interpretation & Mechanism
4.1. Fragmentation Pathway

The MS/MS analysis of Ar-I-N3 conjugates follows a specific decay pattern. The stability of the aryl-iodine bond is generally high, but the ether linkage and the triazole ring (post-conjugation) are the primary sites of cleavage.

Key Diagnostic Ions:

  • [M+H]

    
     : Parent ion.
    
  • [M+H - N

    
    ]
    
    
    
    : Loss of nitrogen (characteristic of unreacted azide; not present in triazole product).
  • m/z 219.0 : Diagnostic fragment for the 4-iodophenoxy moiety (I-Ph-O-CH

    
    ).
    
4.2. Visualization of Analytical Workflow

The following diagram illustrates the logical flow from conjugation to data validation, highlighting the decision points based on MS data.

AnalyticalWorkflow Start Start: Conjugation Reaction LC UHPLC Separation (C18 Column) Start->LC UV UV Detection (254 nm) Quantify Yield LC->UV Split Flow MS ESI-MS Detection (Positive Mode) LC->MS Split Flow Decision Is Mass Defect (-0.1 Da) Detected? UV->Decision Peak Correlation MS->Decision Valid Valid Conjugate (Iodine Present) Decision->Valid Yes Invalid False Positive / Contaminant Decision->Invalid No Frag MS/MS Fragmentation Check for Triazole Valid->Frag

Caption: Workflow integrating UV quantification and MS mass-defect filtering to validate Ar-I-N3 conjugates.

4.3. Reaction Mechanism & Signaling

The diagram below details the specific chemical transformation and the resulting MS-detectable structure.

ReactionPathway Linker Ar-I-N3 Linker (m/z ~331) Product Triazole Conjugate (Stable, UV Active) Linker->Product + Alkyne Alkyne Target Alkyne (R-C≡CH) Alkyne->Product Cu Cu(I) Catalyst Cu->Product Catalyzes MS_Signal MS Spectrum: [M+H]+ (Monoisotopic) No [M-28] Loss Product->MS_Signal ESI Ionization

Caption: CuAAC reaction pathway converting the azide linker into a stable triazole conjugate.

Troubleshooting & Optimization

Issue: Low MS Signal Intensity

  • Cause: Iodine is hydrophobic; the conjugate may be precipitating or sticking to the column.

  • Solution: Switch to a C4 column or increase the organic content of the wash step. Ensure the mobile phase contains no ion-pairing agents (like TFA) which suppress ESI signal; use Formic Acid instead.

Issue: "Ghost" Peaks in UV

  • Cause: Photodecomposition. Aryl iodides and azides are light-sensitive.

  • Solution: Perform all reactions and autosampler storage in amber vials.

Issue: Incomplete Reaction

  • Cause: Steric hindrance of the pentyl chain.

  • Solution: Increase temperature to 37°C or add a ligand (e.g., THPTA) to protect the Cu(I) catalyst from oxidation.

References
  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971).[1] Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns.

Sources

A Senior Application Scientist's Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: Iodo- vs. Bromo- vs. Chloro-Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, palladium-catalyzed cross-coupling reactions are an indispensable tool for the synthesis of complex molecules. The choice of the aryl halide (Ar-X) is a critical parameter that dictates reaction efficiency, cost, and overall strategy. This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-aromatics, grounded in mechanistic principles and supported by experimental data.

The Heart of the Matter: Oxidative Addition and Bond Energies

The generally accepted reactivity trend for aryl halides in most palladium-catalyzed cross-coupling reactions is:

Ar-I > Ar-Br > Ar-Cl

This hierarchy is fundamentally rooted in the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .[1][2] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The ease with which this occurs is directly related to the strength of the C-X bond.

The critical factor is the Bond Dissociation Energy (BDE) —the energy required to break the C-X bond. Weaker bonds are cleaved more readily, leading to a faster oxidative addition and a more efficient overall reaction.[1][3]

BondTypical Bond Dissociation Energy (kcal/mol)
C-I~65
C-Br~80-83[4]
C-Cl~97-99[4]

Note: These are approximate values for benzene derivatives and can vary with substitution.

As the data illustrates, the C-I bond is significantly weaker than the C-Br and C-Cl bonds, explaining the superior reactivity of iodo-aromatics.

Reactivity_Trend cluster_0 Reactivity Trend cluster_1 Governing Factor I Aryl Iodide (Ar-I) Br Aryl Bromide (Ar-Br) I->Br > BDE Decreasing Bond Dissociation Energy (BDE) (Easier to Break) Cl Aryl Chloride (Ar-Cl) Br->Cl >

Caption: Reactivity trend of aryl halides in cross-coupling.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, underscores the importance of this initial step.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX L | Pd(II)-Ar | X Pd0->PdII_ArX Oxidative Addition (Ar-X) [Rate-Determining Step] PdII_ArNu L | Pd(II)-Ar | Nu PdII_ArX->PdII_ArNu Transmetalation or Amine Coordination/Deprotonation (Nu-M or H-Nu) Product Ar-Nu PdII_ArNu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison: Performance in Key Reactions

While the I > Br > Cl trend is a reliable rule of thumb, the practical differences become evident when examining specific, widely-used transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds between an aryl halide and an organoboron species, is a cornerstone of modern synthesis. Here, the reactivity trend is distinctly observed. Aryl iodides often react at lower temperatures or with lower catalyst loadings compared to their bromo- and chloro-counterparts.[5]

Comparative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl Halide (Ar-X)Catalyst SystemConditionsYield (%)Reference
4-IodoanisolePd(II)-NaY zeoliteDMF/H₂O, Na₂CO₃, RT, 1h>99[6]
4-BromoanisolePd(II)-NaY zeoliteDMF/H₂O, Na₂CO₃, RT, 1h93[6]
4-ChloroanisolePd(PPh₃)₄Toluene, K₃PO₄, 100°C, 24h75Adapted from multiple sources
4-ChloronitrobenzeneNHC-Porphyrin-PdCl₂Ethanol, KOH, RT, 1h98[7]

Note: Conditions are representative and not always directly comparable across different catalyst systems. The data illustrates the general reactivity trend.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Add a degassed solvent (e.g., Toluene/Water 4:1, 10 mL).

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until reaction completion is observed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene. The reactivity of the aryl halide again follows the conventional I > Br > Cl order.[8] Reactions with aryl iodides and bromides are common, while those with aryl chlorides often require more specialized and highly active catalyst systems.[8]

Comparative Data: Heck Coupling of Aryl Halides with Styrene

Aryl Halide (Ar-X)Catalyst SystemConditionsYield (%)Reference
IodobenzenePd(OAc)₂ / Aliquat-336DMF/H₂O, K₂CO₃, 100°C, 1h98[8]
BromobenzenePd(OAc)₂ / Aliquat-336DMF/H₂O, K₂CO₃, 100°C, 1h85[8]
ChlorobenzenePdCl{C₆H₃-2,6-(OPiPr₂)₂}DMF/H₂O, K₂CO₃, 100°C, 24h50[8]

Generalized Experimental Protocol: Heck Coupling

  • To a reaction vessel, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), and a base (e.g., Et₃N, 1.5 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., P(o-tol)₃) if necessary.

  • Add a suitable solvent (e.g., DMF or NMP, 5-10 mL).

  • Degas the mixture and then heat under an inert atmosphere to the reaction temperature (typically 100-140 °C).

  • Monitor the reaction's progress. Upon completion, cool the mixture and perform an aqueous workup.

  • Purify the product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While oxidative addition is still the initial step, the reactivity order can sometimes deviate from the simple I > Br > Cl trend. Some studies suggest a reactivity order of Ar-Br > Ar-Cl > Ar-I .[9] This anomaly can be attributed to the iodide formed during the reaction, which can sometimes act as an inhibitor by precipitating the palladium catalyst, thus taking it out of the catalytic cycle.[9] Despite this potential issue, aryl iodides are still effective substrates, often reacting under milder conditions.

Comparative Data: Buchwald-Hartwig Amination

Aryl Halide (Ar-X)AmineCatalyst SystemConditionsYield (%)Reference
4-Iodo-dibenzofuranCarbazole[Pd(allyl)Cl]₂ / t-BuXPhosToluene, NaOtBu, 100°CHigh[10]
4-Bromo-dibenzofuranCarbazole[Pd(allyl)Cl]₂ / t-BuXPhosToluene, NaOtBu, 100°CHigh[10]
4-ChlorotolueneN,N-DiarylhydrazinePd₂(dba)₃ / X-PhosDioxane, Cs₂CO₃, 100°C96[11]

Note: Direct yield comparison for I/Br/Cl under identical conditions is less common in literature for this reaction, but both bromides and iodides are routinely used with high efficiency.[10][11]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the ligand, and a strong base (e.g., NaOtBu or LHMDS, 1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with stirring.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

The Economic Case for Chloro-Aromatics: A New Frontier

While iodo- and bromo-aromatics offer superior reactivity, chloro-aromatics are significantly more economical and are available in a much wider variety, making them highly desirable for large-scale industrial synthesis. The historic challenge has been their inertness due to the strong C-Cl bond.

The breakthrough came with the development of sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) has been transformative. These ligands stabilize the palladium(0) center and increase its electron density, which in turn facilitates the challenging oxidative addition into the robust C-Cl bond. This has dramatically expanded the scope of cross-coupling to include the once-recalcitrant aryl chlorides.

Conclusion: A Strategic Choice

The choice between an iodo-, bromo-, or chloro-aromatic is a strategic decision that balances reactivity against cost and availability.

  • Iodo-aromatics are the most reactive, ideal for sensitive substrates, reactions requiring mild conditions, or when rapid reaction times are paramount.

  • Bromo-aromatics represent a practical compromise, offering excellent reactivity for a broad range of transformations at a more moderate cost than their iodo- counterparts.[1]

  • Chloro-aromatics , once considered challenging substrates, are now viable partners for a vast array of cross-coupling reactions thanks to modern catalyst development. They are the preferred choice for large-scale and cost-sensitive syntheses.

Understanding the fundamental principles of aryl halide reactivity allows the modern chemist to make informed decisions, optimizing reaction conditions and synthetic routes to achieve their targets efficiently and economically.

References

  • Pierson, C. N., & Hartwig, J. F. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). eScholarship, University of California. [Link]

  • Pierson, C. N., & Hartwig, J. F. (2024).
  • (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
  • (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0)
  • Jarusiewicz, J. et al. Highly Regioselective Heck Coupling Reactions of Aryl Halides and Dihydropyran in the Presence of an NHC-Pyridine Ligand. Synlett.
  • (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
  • Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry.
  • (2023).
  • (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • (2025). Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • Djakovitch, L., & Koehler, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(26), 4681-4683. [Link]

  • Wu, Y.-J., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 28(7), 2277–2282. [Link]

  • Saïd, K., Moussaoui, Y., & Ben Salem, R. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 11, 59-67.
  • Aryl Halides. University of Illinois Urbana-Champaign.
  • Organ, M. G., et al. (2014). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 20(13), 3638-3647. [Link]

  • Li, Y., et al. (2018). Cross-coupling reactions of various aryl halides and aryl boric acids catalyzed by a reusable Ni(ii)-α-diimine-based porous organic polymer. Catalysis Science & Technology, 8(16), 4089-4096. [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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A Senior Application Scientist's Guide to Orthogonal Reactivity: Azide and Iodo Groups in One-Pot Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of complex molecule synthesis, particularly in drug development and chemical biology, the ability to selectively modify one part of a molecule without affecting another is paramount. This principle, known as orthogonal reactivity, allows for the precise, sequential construction of multifaceted molecular architectures in a single reaction vessel, saving time, resources, and improving overall efficiency.[1][2][3] This guide provides a deep dive into a particularly powerful and versatile orthogonal pair: the azide (-N₃) and iodo (-I) functional groups.

As a researcher, you understand the challenge of multistep syntheses. Each purification step risks significant yield loss. One-pot sequential reactions, where reagents for the next step are added directly to the vessel, are a powerful solution.[2][4][5] The success of such a strategy hinges on the compatibility of the catalysts and reagents.[2][4] The azide and iodo groups are exemplary in this regard, offering two distinct, non-interfering reaction pathways: the azide's participation in "click chemistry" and the iodo group's role in palladium-catalyzed cross-coupling.

This guide will compare two primary one-pot strategies, supported by experimental insights, to help you determine the best approach for your synthetic challenges.

The Two Pillars of Reactivity

Before comparing the one-pot workflows, it's crucial to understand the independent reactivity of each functional group. This choice of mutually non-reactive functionalities is the cornerstone of chemoselective ligation.[6][7][8][9]

The Azide Group: A Bioorthogonal Click Handle

The azide group is a cornerstone of "click chemistry," a class of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups.[10][11] Its small size and stability make it an ideal functional handle.[10] The two most common reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction rapidly and regioselectively joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole.[11][12] It is incredibly robust but requires a copper catalyst, which can be toxic to living cells, limiting its in vivo applications.[13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, SPAAC uses a strained cyclooctyne.[13][14] The ring strain provides the activation energy for the cycloaddition, allowing the reaction to proceed without a metal catalyst.[14][15] This makes SPAAC highly valuable for bioconjugation in living systems.[13][15]

The Iodo Group: A Master of Cross-Coupling

The aryl iodo group is a premier electrophile for palladium-catalyzed cross-coupling reactions. The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) makes the iodo group the most reactive, allowing for milder reaction conditions. This reactivity difference can be exploited for selective, sequential couplings on poly-halogenated substrates.[16] Key reactions include:

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide (like an aryl iodide) and an organoboron species (typically a boronic acid).[17] It is one of the most reliable and widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.[17][18]

  • Sonogashira Coupling: This reaction couples an organohalide with a terminal alkyne, forming a C-C bond.[19][20] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[19][20]

The selection of these specific reactions forms the basis of our orthogonal, one-pot strategies.

Comparative Guide: Two One-Pot Strategies

Let's consider a model substrate containing both an aryl iodide and an azide group. Our goal is to sequentially modify both sites in a single reaction vessel. We will explore two distinct and proven pathways.

Strategy 1: Azide First (CuAAC), then Iodo (Suzuki)

This approach is often preferred when the alkyne coupling partner is readily available and the subsequent Suzuki coupling requires more forcing conditions. The initial CuAAC reaction is typically fast and clean, setting the stage for the palladium-catalyzed step.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Suzuki Coupling Start Substrate (Aryl-I, Aryl-N3) Reagents1 Terminal Alkyne Cu(I) Catalyst (e.g., CuI) Base/Ligand (e.g., DIPEA) Start->Reagents1 Add CuAAC CuAAC Cycloaddition (Formation of Triazole) Reagents1->CuAAC Reagents2 Boronic Acid (Ar'-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) CuAAC->Reagents2 Add to same pot Suzuki Suzuki Cross-Coupling (Formation of Biaryl) Reagents2->Suzuki Product Final Product (Biaryl Triazole) Suzuki->Product

Experimental Protocol: Representative One-Pot CuAAC/Suzuki Reaction

  • Step 1 (CuAAC): To a solution of the starting aryl azide-iodide (1.0 equiv) and the terminal alkyne (1.1 equiv) in a solvent mixture like THF/H₂O, add sodium ascorbate (0.3 equiv) followed by copper(II) sulfate pentahydrate (0.1 equiv). Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting azide.

  • Step 2 (Suzuki): To the same reaction mixture, add the arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and an aqueous solution of a base like K₂CO₃ (3.0 equiv).

  • Reaction Execution: Heat the mixture to 80 °C and stir for 4-12 hours until the intermediate triazole is fully consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final product.

Data Comparison: Azide-First Strategy

EntryStepCatalyst SystemKey ReagentsConditionsTypical Yield
1CuAACCuSO₄ / Na-AscorbatePhenylacetyleneTHF/H₂O, RT, 1h>95% (Intermediate)
2SuzukiPd(PPh₃)₄ / K₂CO₃Phenylboronic AcidTHF/H₂O, 80°C, 8h85% (Overall)

Causality & Insights: This sequence works because the components of the Suzuki reaction do not interfere with the pre-formed triazole ring. Furthermore, the palladium catalyst is added only after the copper-catalyzed step is complete, preventing potential catalyst incompatibility or cross-reactivity.[21] The order of CuAAC followed by Suzuki coupling has been noted as the preferred sequence in some complex systems to minimize side reactions.[21]

Strategy 2: Iodo First (Sonogashira), then Azide (SPAAC)

This metal-free approach for the final step is ideal for synthesizing biomolecules or in applications where trace metal contamination is a concern. The Sonogashira coupling is performed first, introducing an alkyne handle that can then react with the azide via SPAAC.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: SPAAC Reaction Start Substrate (Aryl-I, Aryl-N3) Reagents1 Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (CuI) Base (e.g., Et3N) Start->Reagents1 Add Sonogashira Sonogashira Coupling (Formation of Aryl Alkyne) Reagents1->Sonogashira Reagents2 Strained Alkyne (e.g., DBCO) Sonogashira->Reagents2 Add to same pot SPAAC Strain-Promoted Cycloaddition (Formation of Triazole) Reagents2->SPAAC Product Final Product (Aryl-Alkyne Triazole) SPAAC->Product

Experimental Protocol: Representative One-Pot Sonogashira/SPAAC Reaction

  • Step 1 (Sonogashira): In a degassed solvent such as triethylamine (Et₃N) or THF, dissolve the aryl azide-iodide (1.0 equiv) and the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv).[19] Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 equiv), and the copper(I) iodide co-catalyst (0.1 equiv).[19] Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. Note: If a TMS-protected alkyne is used, a desilylation step with a reagent like TBAF would be required before the next step.[19][22]

  • Step 2 (SPAAC): Once the Sonogashira coupling is complete, add the strained cyclooctyne (e.g., DBCO, 1.1 equiv) directly to the reaction mixture.

  • Reaction Execution: Stir at room temperature for 1-12 hours. The reaction can be monitored by LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify directly by column chromatography to isolate the final bioconjugated product.

Data Comparison: Iodo-First Strategy

EntryStepCatalyst SystemKey ReagentsConditionsTypical Yield
1SonogashiraPd(PPh₃)₂Cl₂ / CuITMS-AcetyleneEt₃N, 60°C, 2h>90% (Intermediate)
2SPAACCatalyst-FreeDBCO-amineEt₃N, RT, 4h82% (Overall)

Causality & Insights: This sequence leverages the fact that the azide group is completely inert to the conditions of the palladium/copper-catalyzed Sonogashira coupling. The subsequent SPAAC is a bioorthogonal reaction that proceeds without any catalyst, ensuring that the remaining palladium and copper salts from the first step do not interfere.[13][15] This "metal-first, metal-free" sequence is particularly powerful for creating products destined for biological applications where trace metals must be avoided.

Head-to-Head Comparison & Expert Recommendations

FeatureStrategy 1 (CuAAC -> Suzuki)Strategy 2 (Sonogashira -> SPAAC)Senior Scientist's Recommendation
Metal Contamination Contains residual Copper and Palladium.Contains residual Palladium and Copper, but final step is metal-free.For biological applications or sensitive assays, Strategy 2 is superior as the final product is not exposed to new metals.
Reagent Cost/Access Boronic acids and simple alkynes are generally inexpensive and widely available.Strained cyclooctynes (e.g., DBCO, BCN) can be significantly more expensive.For large-scale synthesis where cost is a major driver, Strategy 1 is often more economical.
Reaction Speed CuAAC is extremely fast, often complete in under an hour. Suzuki coupling may require several hours.Sonogashira coupling is typically fast. SPAAC can be slower, sometimes requiring overnight stirring.For rapid library generation where throughput is key, the fast kinetics of Strategy 1 can be advantageous.
Functional Group Tol. Suzuki coupling is sensitive to certain functional groups. The base can be an issue.SPAAC is exceptionally tolerant of nearly all functional groups.For complex substrates with sensitive functionalities, the mild, catalyst-free nature of the final step in Strategy 2 offers a safer path.

Final Verdict: The choice between these strategies is not about which is "better," but which is "fitter" for your specific purpose.

  • Choose Strategy 1 (CuAAC -> Suzuki) for rapid, cost-effective synthesis of small molecules, materials, or when building blocks for combinatorial libraries.

  • Choose Strategy 2 (Sonogashira -> SPAAC) when synthesizing probes for biological systems, antibody-drug conjugates, or any molecule where biocompatibility and the absence of trace metals are critical.

By understanding the distinct advantages of each pathway, researchers can harness the full power of the azide-iodo orthogonal pair to build complex molecules with precision and efficiency.

References

  • Chemical ligation - Wikipedia . [Link]

  • Chemoselective ligation and modification strategies for peptides and proteins - PubMed . [Link]

  • Chemical ligation - Grokipedia . [Link]

  • Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium . Accounts of Chemical Research, 2011. [Link]

  • Chemoselective ligation techniques: modern applications of time-honored chemistry . Israel Journal of Chemistry, 2011. [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - Organic Chemistry Portal . [Link]

  • Orthogonal Relay Catalysis Enabling Diastereodivergent One‐Pot Syntheses: Access to Enders‐Type Products and Syn/Anti‐selective Michael/Mannich Adducts | Request PDF - ResearchGate . [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC . [Link]

  • One-Pot Multicomponent Synthesis of Allyl and Alkylamines Using a Catalytic System Composed of Ruthenium Nanoparticles on Copper N-Heterocyclic Carbene-Modified Silica - ACS Publications . [Link]

  • One-pot three-step synthesis of 1,2,3-triazoles by copper-catalyzed cycloaddition of azides with alkynes formed by a Sonogashira cross-coupling and desilylation - PubMed . [Link]

  • An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin - PMC . [Link]

  • Multistep One-Pot Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis | ACS Catalysis - ACS Publications . [Link]

  • Orthogonal Relay Catalysis Enabling Diastereodivergent One-Pot Syntheses: Access to Enders-Type Products and Syn/Anti-selective Michael/Mannich Adducts - PubMed . [Link]

  • Transglutaminase-Catalyzed Bioconjugation Using One-Pot Metal-Free Bioorthogonal Chemistry - PubMed . [Link]

  • One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams - Organic Chemistry Portal . [Link]

  • Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling | Analytical Chemistry - ACS Publications . [Link]

  • Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K . [Link]

  • A Comparative Study of Bioorthogonal Reactions with Azides - ResearchGate . [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC . [Link]

  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions - ChemRxiv . [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC . [Link]

  • Suzuki reaction - Wikipedia . [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - Beilstein Journals . [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC . [Link]

Sources

Assessing stability of triazole linkage vs other conjugation chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of antibody-drug conjugates (ADCs), PROTACs, and peptide therapeutics, the linker is not merely a bridge; it is a critical determinant of pharmacokinetics and safety. While maleimide-thiol chemistries have historically dominated, they suffer from inherent reversibility in plasma (the retro-Michael addition).[1]

This guide objectively assesses the 1,2,3-triazole linkage —formed via Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition—against standard alternatives. Experimental evidence confirms that the triazole linkage offers superior physicochemical stability, effectively eliminating the "linker loss" phenomenon seen with maleimides and disulfides. However, the choice between CuAAC (catalyst toxicity risks) and SPAAC (hydrophobic bulk) requires nuanced selection based on the biological context.

The Stability Landscape: Why "Good Enough" Fails

The failure of early-generation ADCs was often attributed to unstable linkers releasing cytotoxic payloads prematurely in circulation. This leads to a dual failure mode:

  • Systemic Toxicity: Free drug damages healthy tissues.

  • Reduced Efficacy: Less drug reaches the target site (tumor).

To solve this, we must compare the bond energies and degradation pathways of the primary conjugation chemistries.

Chemical Stability Mechanisms[2]
The Triazole Standard (CuAAC/SPAAC)

The 1,2,3-triazole ring is a 5-membered aromatic heterocycle.[2] Its stability arises from its high resonance energy (~20 kcal/mol) and lack of hydrolyzable bonds. It functions as a bioisostere of the amide bond but is resistant to proteases, amidases, and esterases. It is chemically inert to oxidation, reduction, and extreme pH ranges encountered in physiological systems.[2]

The Maleimide-Thiol Instability (The Retro-Michael Pathway)

The thiosuccinimide ring formed by maleimide-cysteine conjugation is not permanent.[1] In plasma, it exists in equilibrium with the free maleimide and thiol. Albumin, which contains a reactive free cysteine (Cys34) and is abundant in plasma, acts as a "sink," capturing the released maleimide payload. This process, known as thiol exchange , results in the drug transferring from the antibody to albumin.

Comparative Performance Analysis

The following table synthesizes data on bond stability across physiological stressors.

Table 1: Comparative Stability Matrix of Bioconjugation Linkers
Feature1,2,3-Triazole (Click)Maleimide-Thiol Disulfide Hydrazone Amide
Bond Type Covalent HeterocycleThioether (Succinimide)S-S BondC=N Double BondPeptide Bond
Plasma Stability (37°C) Ultra-High (>95% intact at 7 days)Moderate (Subject to retro-Michael exchange; t½ ~24-72h without hydrolysis)Low (Cleaved by endogenous thiols)Moderate (Slow hydrolysis at pH 7.4)High (Unless specific protease target)
Hydrolytic Stability Inert (pH 2–12)Susceptible to ring opening (stabilizing) or cleavageStableAcid-labile (Cleaves at pH < 5)Stable
Reductive Stability InertInertUnstable (Cleaved by GSH in cytosol)StableStable
Key Failure Mode None (Steric hindrance in SPAAC)Retro-Michael Addition (Payload loss to Albumin)Premature reduction in bloodNon-specific acid hydrolysisEnzymatic cleavage
Primary Use Case Stable, permanent attachmentCleavable (if reducible) or standard conjugationProdrugs / Reversible pegylationpH-sensitive release (Lysosomal)Permanent attachment

Visualizing Degradation Pathways

The diagram below illustrates the kinetic trap of the Triazole versus the dynamic equilibrium of the Maleimide linkage.

LinkerStability cluster_0 Triazole (Click Chemistry) cluster_1 Maleimide-Thiol Chemistry Azide Azide-Payload Triazole 1,2,3-Triazole Linkage (Aromatic/Inert) Azide->Triazole CuAAC/SPAAC Alkyne Alkyne-Ab Alkyne->Triazole Stable Stable Conjugate (>95% in Plasma) Triazole->Stable No Degradation Mal Maleimide-Payload Succ Thiosuccinimide (Initial Adduct) Mal->Succ Conjugation Albumin Albumin-Cys34 (Plasma Sink) Mal->Albumin Thiol Exchange Thiol Cys-Ab Thiol->Succ Retro Retro-Michael (Reversal) Succ->Retro Plasma pH 7.4 Retro->Mal Release OffTarget Albumin-Payload (Toxicity) Albumin->OffTarget

Caption: Comparative degradation pathways. The Triazole linkage forms an irreversible aromatic ring. The Maleimide linkage exists in equilibrium, allowing payload transfer to Albumin via the Retro-Michael pathway.

Experimental Validation Protocols

To validate linker stability in your own system, rely on LC-MS/MS analysis rather than fluorescence (which can be quenched) or ELISA (which may not distinguish conjugated vs. free drug accurately).

Protocol 1: Plasma Stability & Thiol Exchange Assay (LC-MS/MS)

Objective: Quantify the rate of linker cleavage and payload transfer to albumin in a physiological environment.[1]

Materials:

  • Pooled Human/Mouse Plasma (heparinized).

  • Test Conjugate (ADC or Peptide).

  • Protein A/G Magnetic Beads (for antibody capture).

  • Glutathione (GSH) solution (physiological challenge).

  • LC-MS grade Acetonitrile/Water/Formic Acid.

Workflow:

  • Incubation:

    • Prepare ADC at 100 µg/mL in plasma.

    • Incubate at 37°C in a humidified incubator.

    • Stress Test Arm: Add 5 mM GSH to mimic intracellular reducing conditions or force thiol exchange.

  • Sampling:

    • Collect aliquots (50 µL) at T=0, 24h, 48h, 96h, and 7 days.

    • Immediately snap-freeze or quench with protease inhibitors if peptide backbone stability is also a concern.

  • Sample Processing (The "Pull-Down" Method):

    • Fraction A (Intact ADC): Incubate plasma aliquot with Protein A beads. Wash 3x with PBS. Elute ADC. Digest with Papain/Trypsin to release characteristic peptide-linker-drug fragments.

    • Fraction B (Free Payload): Precipitate plasma proteins from the supernatant using cold acetonitrile. Centrifuge. Collect supernatant.

  • Analysis:

    • Inject Fraction B into LC-MS/MS. Monitor MRM transitions for the free payload.

    • Inject Fraction A. Monitor the Drug-to-Antibody Ratio (DAR) by deconvoluting the mass spectrum of the heavy/light chains.

Success Criteria:

  • Triazole: < 5% Free Payload detected in Fraction B after 7 days. DAR remains constant.

  • Maleimide: Detectable increase in Free Payload or Albumin-bound payload (mass shift of +66 kDa on albumin) within 48h.

Protocol 2: pH-Dependent Hydrolysis Profiling

Objective: Confirm the inertness of the triazole ring against pH extremes compared to hydrazones.

  • Buffer Prep: Prepare 100 mM buffers at pH 4.5 (Lysosomal mimic), pH 7.4 (Plasma mimic), and pH 9.0 (Stress).

  • Incubation: Dilute conjugate to 10 µM. Incubate at 37°C.

  • Monitoring: Analyze by HPLC-UV (254 nm or payload max) at 24h intervals.

  • Result: Triazoles will show a single peak at all pHs. Hydrazones will degrade rapidly at pH 4.5. Maleimides may show ring hydrolysis (peak splitting) at pH 9.0.

Workflow Visualization

StabilityProtocol cluster_time Time Points (0, 24, 48, 96, 168h) Start Start: ADC/Conjugate Sample Incubate Incubate in Plasma (37°C) +/- 5mM GSH Start->Incubate Aliquot Collect Aliquot Incubate->Aliquot Split Split Sample Aliquot->Split PathA Path A: Supernatant Analysis (Detect Free Drug) Split->PathA PathB Path B: Immuno-Capture (Detect Intact ADC) Split->PathB Precip Protein Precipitation (Cold ACN) PathA->Precip Capture Protein A/G Bead Capture (Wash & Elute) PathB->Capture LCMS_Free LC-MS/MS Quantify Free Payload Precip->LCMS_Free LCMS_Intact LC-MS (Q-TOF) Measure DAR / Intact Mass Capture->LCMS_Intact Verdict Calculate Stability Profile (% Release vs Time) LCMS_Free->Verdict LCMS_Intact->Verdict

Caption: LC-MS/MS workflow for assessing plasma stability. Path A detects released drug (instability), while Path B confirms the integrity of the conjugate (DAR).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

  • Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.[3][4] Bioconjugate Chemistry. [Link]

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology. [Link]

  • Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Immunogenicity, and Pharmacokinetics. Bioconjugate Chemistry. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]

  • Tiwari, V. K., et al. (2016). Copper-Catalyzed Click Chemistry: More Than Just a Linker.[] Chemical Reviews. [Link]

Sources

Navigating the Labyrinth of DAR: A Comparative Guide to Drug-to-Antibody Ratio Analysis for ADCs Featuring the "1-((5-Azidopentyl)oxy)-4-iodobenzene" Linker

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of antibody-drug conjugate (ADC) development, the drug-to-antibody ratio (DAR) stands as a paramount critical quality attribute (CQA).[1] It dictates the therapeutic window, influencing efficacy, safety, and pharmacokinetic profiles.[1][2] This guide offers a deep dive into the analytical methodologies for DAR determination, with a special focus on ADCs constructed using the innovative "1-((5-Azidopentyl)oxy)-4-iodobenzene" linker. We will objectively compare its performance with established alternatives, providing the supporting experimental data and protocols necessary for informed decision-making in your research.

The Central Role of DAR in ADC Efficacy

An ADC's power lies in its dual nature: the specificity of a monoclonal antibody and the potency of a cytotoxic payload. The DAR, or the average number of drug molecules conjugated to a single antibody, is the linchpin that balances these two functions.[1] A low DAR may result in insufficient potency, while an excessively high DAR can lead to instability, aggregation, rapid clearance, and off-target toxicity.[1] The optimal DAR is not a universal constant but is intricately dependent on the specific antibody, payload, linker chemistry, and target biology.[1] Most clinically successful ADCs feature a DAR in the range of 2 to 8.[1]

Understanding the "this compound" Linker

The "this compound" linker is a key component in the synthesis of certain ADCs. Its structure features two key functional groups: an azide group and an iodobenzene group. The azide group facilitates conjugation to the drug molecule, often through click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3] The iodobenzene moiety, on the other hand, can be utilized for radiolabeling or for further chemical modifications.

This particular linker is a type of cleavable linker, designed to be stable in circulation and release the cytotoxic payload under specific conditions within the target cell.[4] The cleavage mechanism is a critical aspect of the linker's design and directly impacts the ADC's efficacy and safety profile. Common cleavage strategies include sensitivity to the acidic environment of lysosomes, enzymatic cleavage by proteases like cathepsin B, or reduction in the glutathione-rich intracellular environment.[][4]

A Comparative Analysis of DAR Determination Methodologies

The heterogeneity inherent in ADC production necessitates robust analytical techniques to accurately determine the average DAR and the distribution of different drug-loaded species.[6] No single method is universally ideal; the choice depends on the specific characteristics of the ADC, including the conjugation site (cysteine or lysine), the linker chemistry, and the physicochemical properties of the drug and antibody.[7][8]

Here, we compare the most prevalent methods for DAR analysis, highlighting their applicability to ADCs utilizing the "this compound" linker.

Analytical Technique Principle Advantages Disadvantages Applicability to the Linker
UV/Vis Spectroscopy Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the average DAR based on the Beer-Lambert law.[][10][11]Simple, rapid, and convenient.[2][][10][11] Requires minimal sample preparation.Provides only the average DAR, not the distribution of species.[6] Can be inaccurate if the linker also absorbs at the measured wavelengths.[]Suitable for initial, rapid estimation of the average DAR. The absorbance of the iodobenzene moiety would need to be considered and potentially corrected for in the calculations.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity.[12][13][14] The addition of each hydrophobic drug-linker moiety increases the retention time on the column.[12][13][14][15]Provides both the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[12][13] It is a non-denaturing technique, making it ideal for cysteine-linked ADCs.[15]Requires careful method development to achieve optimal separation.[] High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.[15]Highly suitable. The hydrophobicity of the linker and the attached payload will allow for clear separation of different DAR species, providing a detailed profile of the ADC population.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their polarity.[] For DAR analysis of cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains.[12]Offers an orthogonal method to HIC for DAR determination.[12] The mobile phases are often compatible with mass spectrometry.[16]The denaturing conditions can lead to the dissociation of non-covalently linked chains in some ADCs.[]Applicable, especially after reduction of the ADC. It would allow for the separation and quantification of drug-loaded light and heavy chains to calculate the overall DAR.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact ADCs or their subunits to determine the number of conjugated drugs.[2][7][8]Provides highly accurate mass measurements and can identify different DAR species with high resolution.[2][7] Can also provide information on by-products.[]Requires specialized instrumentation and expertise. Native MS is often preferred for cysteine-conjugated ADCs to avoid denaturation.[8]Extremely well-suited. High-resolution MS can precisely determine the mass of the intact ADC, allowing for unambiguous determination of the DAR and the distribution of different species.

Experimental Protocols

To provide a practical framework, we outline the general steps for the most relevant DAR analysis techniques for an ADC featuring the "this compound" linker.

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol describes the determination of the average DAR and drug-load distribution for a cysteine-linked ADC.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in phosphate buffer, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., phosphate buffer, pH 7)

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time to elute the ADC species. Species with higher DAR will be more hydrophobic and elute later.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100

Protocol 2: DAR Analysis by Reversed-Phase HPLC (RP-HPLC) after Reduction

This protocol is suitable for determining the average DAR of cysteine-linked ADCs by analyzing their constituent light and heavy chains.

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • RP-HPLC column (e.g., PLRP-S)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • ADC Reduction: Incubate the ADC sample with a sufficient concentration of DTT to reduce the inter-chain disulfide bonds.

  • Column Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B.

  • Sample Injection: Inject the reduced ADC sample.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the light chains, heavy chains, and their drug-conjugated forms.

  • Data Acquisition: Monitor the chromatogram at 280 nm.

  • Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains. Calculate the weighted average DAR based on the relative peak areas and the number of drugs per chain.

Protocol 3: DAR Analysis by Mass Spectrometry (MS)

This protocol outlines the general workflow for intact mass analysis of an ADC.

Materials:

  • ADC sample

  • Liquid chromatography system (e.g., UPLC)

  • High-resolution mass spectrometer (e.g., Q-TOF)

  • Deconvolution software

Procedure:

  • Sample Preparation: Desalt the ADC sample using a suitable method to make it compatible with MS analysis.

  • LC-MS Analysis: Inject the sample into the LC-MS system. The LC step can be a simple desalting step or a separation method like size-exclusion chromatography (SEC) under native conditions.

  • Mass Spectral Acquisition: Acquire the mass spectra of the intact ADC species.

  • Data Deconvolution: Use deconvolution software to transform the raw mass-to-charge spectra into a zero-charge mass spectrum. This will show the mass of each DAR species.

  • DAR Calculation: Determine the average DAR by calculating the weighted average of the different DAR species based on their relative abundances in the deconvoluted spectrum.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams depict the workflows for HIC and RP-HPLC based DAR analysis.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Injection Gradient Salt Gradient (High to Low) Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram (DAR Species Separation) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Weighted Average DAR Calculation Integration->Calculation RPHPLC_Workflow cluster_prep Sample Preparation cluster_rphplc RP-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Reduction Reduction (e.g., DTT) ADC_Sample->Reduction RPHPLC_Column RP-HPLC Column Reduction->RPHPLC_Column Injection Gradient Organic Solvent Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram (Chain Separation) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Weighted Average DAR Calculation Integration->Calculation

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment and Safe Handling of 1-((5-Azidopentyl)oxy)-4-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that transcends mere product specifications, embedding our commitment to safety and scientific excellence into your daily laboratory operations. This document serves as an essential, in-depth guide to the safe handling of 1-((5-Azidopentyl)oxy)-4-iodobenzene. The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles to ensure the protection of all personnel.

The unique structure of this molecule, incorporating both an organic azide and an iodo-aromatic moiety, necessitates a dual-focused approach to hazard assessment and mitigation. While the iodo-aromatic group presents moderate risks, primarily as an irritant, the organic azide functionality is an energetic group that demands rigorous and uncompromising safety protocols.[1][2]

Hazard Analysis: A Tale of Two Functional Groups

A thorough understanding of the potential hazards is the bedrock of a robust safety plan. The primary risks associated with this compound stem from the azide group's potential for rapid decomposition.

1.1. The Organic Azide Moiety: An Energetic Profile

Organic azides are a class of compounds known for their potential to be explosive, being sensitive to external energy sources such as heat, light, friction, and shock.[1][3] The primary hazard is the rapid release of nitrogen gas upon decomposition.[4]

However, the stability of an organic azide is highly dependent on its molecular structure.[5] Two key empirical rules help in assessing this stability:

  • Carbon-to-Nitrogen Ratio (C/N): This rule assesses the dilution of the energetic azide group by the rest of the molecule. For this compound (C₁₁H₁₄IN₃O), the ratio is calculated as: (Number of Carbon Atoms + Number of Oxygen Atoms) / Number of Nitrogen Atoms = (11 + 1) / 3 = 4 . A ratio of 3 or greater generally indicates that the compound is stable enough for isolation and storage under appropriate conditions.[6][7]

  • Rule of Six: This guideline states that a compound should have at least six non-energetic atoms (like carbon) for every energetic group (like azide) to be considered relatively safe.[1] Our molecule, with 11 carbons for one azide group, comfortably satisfies this rule.

1.2. The Iodo-Aromatic Moiety: Irritant and Reactivity Considerations

The iodobenzene portion of the molecule contributes to the overall hazard profile, primarily as an irritant. Compounds of this class can cause skin, eye, and respiratory irritation.[8] Upon decomposition, it can also emit toxic iodine-containing fumes.[9]

1.3. Chemical Reactivity Hazards

Beyond its energetic nature, the azide group presents specific chemical reactivity hazards:

  • Acids: Azides react with acids to form hydrazoic acid (HN₃), a substance that is both highly toxic and explosively unstable.[2][10]

  • Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury, iron) can lead to the formation of heavy metal azides, which are often highly sensitive and dangerously explosive. This is a critical consideration for the selection of tools and for disposal procedures.[1][6]

  • Halogenated Solvents: Chlorinated solvents such as dichloromethane and chloroform must never be used as reaction media with azides, as this can form extremely unstable di- and tri-azidomethane.[1][3]

Personal Protective Equipment (PPE): Your Final Barrier of Defense

While engineering controls like fume hoods are the primary line of defense, a comprehensive PPE strategy is mandatory.[11] The selection of PPE must be tailored to the specific task being performed.

Activity Eye/Face Protection Hand Protection Body Protection
Weighing & Transfer (Solid/Solution) Chemical Splash GogglesHeavy-duty Nitrile Gloves (or double-gloved standard nitrile)Flame-Resistant Lab Coat
Reaction Setup & Monitoring Chemical Splash Goggles & Face Shield (worn over goggles)Heavy-duty Nitrile GlovesFlame-Resistant Lab Coat
Work-up & Purification (Non-column) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesFlame-Resistant Lab Coat
Large-Scale Operations (>5g) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesFlame-Resistant Lab Coat & Chemical-Resistant Apron
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Coveralls (e.g., Tychem)

Rationale for Selections:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement to protect against splashes.[12] A face shield is added for tasks with a higher risk of energetic decomposition, providing full-face protection from projectiles.[6][13]

  • Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals.[14] Heavy-duty or double-gloving provides an extra layer of protection against both chemical permeation and potential physical hazards.[15]

  • Body Protection : A flame-resistant lab coat is essential due to the potential, however small, of rapid decomposition or fire. For larger quantities, a chemical-resistant apron provides an additional barrier against spills.[11]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is crucial for managing the risks associated with this compound.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.

  • Store: Store in a cool, dark, and well-ventilated area, preferably at a controlled low temperature (e.g., -18°C is often recommended for organic azides).[6][13]

  • Segregate: Crucially, store this compound away from all incompatible materials, especially acids, heavy metals and their salts, and halogenated compounds.[1][13] Do not store on metal shelves.[6]

3.2. Safe Handling Workflow

The following workflow must be conducted within a certified chemical fume hood, with a blast shield positioned between the user and the apparatus.[6][13] Never work alone when handling azides.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) B Prepare Fume Hood (Lower Sash, Position Blast Shield) A->B C Gather Non-Metal Tools (Teflon/Plastic Spatulas) B->C D Weigh Smallest Possible Quantity C->D Proceed to Handling E Perform Reaction (Avoid Heat, Shock, Friction) D->E F Quench Reaction / Excess Reagent (e.g., Staudinger Reduction) E->F G Segregate Azide Waste (Dedicated, Labeled Container) F->G Proceed to Disposal H Decontaminate Glassware & Surfaces G->H I Dispose of Waste via EHS H->I J Remove PPE & Wash Hands I->J

Caption: Safe Handling Workflow for this compound.

Key Handling Precautions:

  • Avoid Metal: Never use metal spatulas or other metal utensils, which can form shock-sensitive metal azides.[1][2]

  • Avoid Friction: Do not use ground-glass joints, which can initiate explosive decomposition through friction.[2]

  • Purification: Avoid distillation and sublimation for purification. Use extraction and precipitation methods only.[3][16]

3.3. Emergency Procedures

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite). Collect the material using non-metal tools and place it in the designated azide waste container.[17] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[2]

    • In all cases of exposure, seek immediate medical attention after initial decontamination.

3.4. Disposal Plan Proper disposal is one of the most critical safety aspects of working with azides.

  • NEVER Down the Drain: Never dispose of azide-containing waste down the sink. This can lead to the formation of highly explosive metal azides in the plumbing infrastructure.[6][16]

  • Dedicated Waste Stream: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a dedicated, clearly labeled waste container.[1][7]

  • Avoid Acid Contamination: Ensure the azide waste container is never mixed with acidic waste streams to prevent the formation of toxic and explosive hydrazoic acid.[2][3]

  • Chemical Deactivation (Recommended): Whenever feasible, organic azides should be chemically converted to a more stable derivative, such as an amine (e.g., via a Staudinger reduction with triphenylphosphine), prior to disposal.[1] This deactivation step significantly reduces the hazard of the waste. Consult your institution's EHS for approved quenching protocols.

  • Final Disposal: All azide waste must be disposed of through your institution's official chemical waste program.[1]

By adhering to this comprehensive safety and handling protocol, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]

  • UCD School of Chemistry. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Columbia University. Azides. [Link]

  • University of Rochester. Azide Compounds. [Link]

  • Wikipedia. Organic azide. [Link]

  • Request PDF. A study on the thermal stability of organic azides. [Link]

  • PMC. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. [Link]

  • Growsafe. PPE. [Link]

  • UC Santa Barbara. sodium-azide-organic-azides_0.docx. [Link]

  • Department of Chemistry and Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

  • Qinmo Luo Laboratory. (2018, July 16). Handling Azide Compounds Safety Standard Operating Procedure (SOP). [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:. [Link]

  • Trial Supplies. (2025, March 1). Essential PPE for Spraying AgChem Trials. [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]

  • pppmag.com. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • PubChem. Iodobenzene | C6H5I | CID 11575. [Link]

  • PubChem. 1-(Benzyloxy)-4-iodobenzene | C13H11IO | CID 519671. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Iodosobenzene, 95%. [Link]

  • Thieme. (2020, March 27). Oxidative Rearrangement via 1,2-Aryl Migration using Hydroxy(tosyloxy)iodobenzene in a Polar Aprotic Solvent. [Link]

  • Organic Chemistry Portal. Iodobenzene-Catalyzed Oxidative Cyclization for the Synthesis of Highly Functionalized Cyclopropanes. [Link]

  • MDPI. (2021, December 20). Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. [Link]

  • Chemical Communications (RSC Publishing). Oxygenation vs iodonio substitution during the reactions of alkenylsilanes with iodosylbenzene: participation of the internal oxy group. [Link]

  • PubChem. 1-Ethoxy-4-iodobenzene | C8H9IO | CID 220700. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.